4-(Benzyloxy)-3-cyanobenzoic acid
Descripción
BenchChem offers high-quality 4-(Benzyloxy)-3-cyanobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-cyanobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
946007-61-0 |
|---|---|
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
3-cyano-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H11NO3/c16-9-13-8-12(15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,17,18) |
Clave InChI |
LSHOVMIYDITWFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C#N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C#N |
Origen del producto |
United States |
solubility of 4-(Benzyloxy)-3-cyanobenzoic acid in different solvents
An In-Depth Technical Guide to the Determination and Prediction of the Solubility of 4-(Benzyloxy)-3-cyanobenzoic Acid
Authored by: A Senior Application Scientist
Abstract: The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of 4-(Benzyloxy)-3-cyanobenzoic acid (CAS 946007-61-0). While specific, multi-solvent experimental data for this compound is not widely published, this document equips researchers, chemists, and drug development professionals with the foundational principles, robust experimental protocols, and powerful predictive models necessary to approach this challenge. We will delve into the theoretical underpinnings of solubility, present a self-validating experimental workflow, and explore predictive methodologies such as Hansen Solubility Parameters (HSP) and COSMO-RS to enable rational solvent selection and process optimization.
Physicochemical Profile of 4-(Benzyloxy)-3-cyanobenzoic Acid
A thorough understanding of a molecule's intrinsic properties is the first step in predicting its behavior in solution. 4-(Benzyloxy)-3-cyanobenzoic acid is a multi-functionalized aromatic compound.[1] Its structure features a carboxylic acid group, a cyano group, and a benzyloxy ether linkage, each contributing to its overall polarity, hydrogen bonding potential, and molecular volume.
Table 1: Key Physicochemical Properties of 4-(Benzyloxy)-3-cyanobenzoic Acid
| Property | Value | Source |
| CAS Number | 946007-61-0 | [2][3] |
| Molecular Formula | C₁₅H₁₁NO₃ | [2][4] |
| Molecular Weight | 253.25 g/mol | [3][4] |
| Boiling Point | 464.04 °C at 760 mmHg | [2][4] |
| Flash Point | 234.45 °C | [2][4] |
| Density | 1.311 g/cm³ | [4] |
The molecule's structure suggests a complex solubility profile. The large aromatic system (two phenyl rings) imparts significant non-polar, hydrophobic character, favoring solubility in solvents with high dispersion forces. Conversely, the carboxylic acid group is a potent hydrogen bond donor and acceptor, the ether oxygen is a hydrogen bond acceptor, and the cyano group introduces a strong dipole. This combination suggests that solvents capable of engaging in multiple types of intermolecular interactions will be the most effective.
The Theoretical Basis of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility science, stating that substances with similar intermolecular forces are likely to be miscible.[5] For 4-(Benzyloxy)-3-cyanobenzoic acid, this means we must consider:
-
Dispersion Forces (van der Waals): Arising from temporary fluctuations in electron density, these are the primary forces in non-polar interactions. The extensive aromatic surface area of the molecule ensures these forces will be significant.
-
Dipolar Interactions: The polar cyano (C≡N) and carbonyl (C=O) groups create permanent dipoles, favoring interactions with polar solvents.
-
Hydrogen Bonding: The carboxylic acid group (-COOH) is the most significant contributor, acting as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). This is a primary driver of solubility in protic solvents like alcohols and water.
A successful solvent for this compound will likely need to possess a balanced combination of these three interaction potentials to effectively overcome the solute-solute interactions within the crystal lattice and solvate the individual molecules.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining solubility is through direct experimental measurement. The equilibrium shake-flask method is a gold-standard, albeit time-consuming, technique that provides high-quality data.[6]
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring equilibrium is truly reached.
Objective: To determine the equilibrium solubility of 4-(Benzyloxy)-3-cyanobenzoic acid in a selected solvent at a specific temperature.
Materials:
-
4-(Benzyloxy)-3-cyanobenzoic acid (high purity)
-
Solvent of interest (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Scintillation vials or sealed flasks
-
Analytical balance (±0.1 mg)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 4-(Benzyloxy)-3-cyanobenzoic acid of known concentrations in the chosen solvent. These will be used to generate a calibration curve for HPLC analysis.
-
Sample Preparation: Add an excess amount of solid 4-(Benzyloxy)-3-cyanobenzoic acid to a series of vials (perform in triplicate for statistical validity). "Excess" is critical; enough solid must remain at the end of the experiment to confirm saturation.
-
Solvent Addition: Add a precise, known volume or mass of the solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C / 298.15 K). Agitate the samples for a prolonged period (typically 24-72 hours).
-
Causality Insight: A long equilibration time is necessary because the dissolution process can be slow. Kinetic solubility is often mistaken for thermodynamic equilibrium solubility. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2-4 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial.
-
Causality Insight: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter must be chemically inert with respect to the solvent.
-
-
Dilution and Analysis: Accurately dilute the filtered sample with the solvent to bring its concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine its concentration.
-
Calculation: Using the concentration obtained from the HPLC analysis and the dilution factor, calculate the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at that temperature, typically expressed in mg/mL, mol/L, or mole fraction.
Experimental Workflow Diagram
Caption: Workflow for Experimental Solubility Determination.
Predictive Approaches for Rational Solvent Screening
In the absence of experimental data, predictive models are invaluable for screening potential solvents and minimizing experimental effort.
Hansen Solubility Parameters (HSP)
HSP analysis is a powerful semi-empirical method that deconstructs solubility into three parameters:
-
δD: Energy from d ispersion forces.[7]
-
δP: Energy from p olar forces.[7]
-
δH: Energy from h ydrogen bonding.[7]
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [8]
A "good" solvent will have a small Ra value, falling within the solute's "solubility sphere," which is defined by an interaction radius (R₀). If Ra < R₀, high solubility is predicted. The HSP for 4-(Benzyloxy)-3-cyanobenzoic acid would need to be estimated (e.g., through group contribution methods), but we can use the HSP of common solvents to make educated selections for experimental testing.
Table 2: Hansen Solubility Parameters for Common Solvents (MPa⁰·⁵)
| Solvent | δD | δP | δH |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| 2-Propanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Water | 15.5 | 16.0 | 42.3 |
Source: Adapted from publicly available data.[8][9]
Based on its structure, 4-(Benzyloxy)-3-cyanobenzoic acid would be hypothesized to have moderate-to-high δD (due to aromatics), moderate δP (from cyano/carbonyl), and moderate δH (from carboxylic acid). Therefore, solvents like Acetone, Ethyl Acetate, and possibly alcohols are logical starting points for experimental trials.
Logic of HSP-Based Solvent Selection
Caption: Logical Flow for HSP-Based Solubility Prediction.
COSMO-RS: A Quantum Chemical Approach
For higher-fidelity predictions, the CO nductor-like S creening MO del for R eal S olvents (COSMO-RS) offers a powerful alternative. This method uses quantum chemistry to calculate the "σ-profile" of a molecule, which is a histogram of its surface polarity.[10][11] By comparing the σ-profiles of the solute and solvent, COSMO-RS can predict a wide range of thermodynamic properties, including solubility, without requiring extensive experimental data for parameterization.[11][12] It is considered an established tool for solvent screening in the pharmaceutical industry.[12] This ab initio approach is particularly useful in early-stage development when physical samples may be scarce.
Safety and Handling
As a laboratory chemical, 4-(Benzyloxy)-3-cyanobenzoic acid requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from structurally related compounds (e.g., cyanobenzoic acids, benzyloxybenzoic acid) suggest the following precautions should be taken.[13][14][15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][18]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust.[14] Wash hands thoroughly after handling.[18]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[15]
-
In Case of Exposure:
Conclusion
This guide provides a comprehensive, scientifically grounded approach to evaluating the solubility of 4-(Benzyloxy)-3-cyanobenzoic acid. While pre-existing, tabulated data is limited, a combination of theoretical understanding, robust experimental protocols like the shake-flask method, and powerful predictive tools such as Hansen Solubility Parameters and COSMO-RS empowers researchers to systematically determine and optimize solvent systems. By applying these principles, scientists in process chemistry and drug development can make informed decisions, accelerating timelines and ensuring the development of robust and efficient chemical processes.
References
-
Pereira, C. G., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Omega. Available at: [Link]
-
IUPAC. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
-
Crampon, K., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Industrial & Engineering Chemistry Research. Available at: [Link]
-
SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. Software for Chemistry & Materials. Available at: [Link]
-
Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available at: [Link]
-
Klamt, A. (2011). Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]
-
Makoni, P. A., et al. (2022). Hansen solubility parameter (HSP) of some common solvents and target compounds. ResearchGate. Available at: [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available at: [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Nichols, L. (2020). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. Available at: [Link]
-
O-Chem Lab. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
-
ChemBK. (2024). 4-Cyanobenzoic acid. Available at: [Link]
-
ChemContract. (2026). 4-Benzyloxy-3-cyano-benzoic acid (CAS 946007-61-0). Available at: [Link]
Sources
- 1. chem-contract.com [chem-contract.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-(Benzyloxy)-3-cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. chem.ws [chem.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. specialchem.com [specialchem.com]
- 10. scm.com [scm.com]
- 11. zenodo.org [zenodo.org]
- 12. scispace.com [scispace.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. chembk.com [chembk.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
Strategic Exploitation of 4-(Benzyloxy)-3-cyanobenzoic Acid Derivatives in Oncology Drug Discovery: Designing Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs)
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Guide
Executive Summary
In the landscape of targeted oncology, hormone-dependent breast cancer (HDBC) relies heavily on estrogenic stimulation for tumor proliferation. While third-generation aromatase inhibitors (AIs) like letrozole and anastrozole effectively block the conversion of androgens to estrogens, tumor resistance frequently emerges via the steroid sulfatase (STS) pathway[1]. STS hydrolyzes circulating estrone sulfate—a massive systemic reservoir—into active estrone, bypassing aromatase inhibition entirely[1].
To counter this resistance mechanism, Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs) have been developed to blockade both enzymatic pathways simultaneously[2]. This technical guide explores the critical role of 4-(Benzyloxy)-3-cyanobenzoic acid (CAS: 946007-61-0) [3] as a highly versatile pharmacophoric scaffold and synthetic intermediate in the discovery and optimization of next-generation DASIs.
Pharmacophore Mapping & Structural Rationale
As a Senior Application Scientist, I emphasize that the selection of a starting material is never arbitrary; it is dictated by the precise spatial requirements of the target enzymes. 4-(Benzyloxy)-3-cyanobenzoic acid is structurally primed for DASI development due to three specific functional handles:
-
The Cyano Group (-CN) at C3: The cyano moiety is a hallmark of highly potent nonsteroidal AIs. It functions as a potent hydrogen-bond acceptor, securing tight binding within the aromatase active site by interacting with the putative hydrogen bond donor Ser478[4]. Synthetically, its strong electron-withdrawing nature activates the adjacent C4 position for nucleophilic aromatic substitution (SNAr).
-
The Benzyloxy Group (-OBn) at C4: This bulky group provides essential lipophilicity during early synthetic steps. More importantly, it serves as a robustly protected phenol. In the final synthetic stage, catalytic hydrogenation unmasks the phenol, which is subsequently sulfamoylated (-OSO₂NH₂) to generate the irreversible STS-inhibitory pharmacophore[4].
-
The Carboxylic Acid (-COOH) at C1: This handle allows for precise homologation. By reducing the acid to an alcohol, converting it to a benzyl halide, and coupling it with a 1,2,4-triazole ring, researchers construct the critical heme-coordinating domain essential for aromatase inhibition[4].
Mechanistic Pathway: Dual Blockade of Estrogen Biosynthesis
To understand the efficacy of compounds derived from this scaffold, we must visualize the dual enzymatic blockade within the tumor microenvironment.
Caption: Dual inhibition of Aromatase and STS pathways by DASIs in hormone-dependent breast cancer.
Synthetic Workflows & Self-Validating Protocols
The following protocols detail the synthesis of the core scaffold and its downstream elaboration.
Protocol 1: Synthesis of 4-(Benzyloxy)-3-cyanobenzoic Acid via SNAr
Causality & Rationale: We utilize 4-fluoro-3-cyanobenzoic acid as the electrophile. Fluorine is selected as the optimal leaving group for SNAr because its high electronegativity strongly polarizes the C-F bond, maximizing the electrophilicity of the C4 carbon. Sodium hydride (NaH) is employed to deprotonate benzyl alcohol, forming the highly nucleophilic benzalkoxide. Dimethyl sulfoxide (DMSO) is critical here; as a polar aprotic solvent, it heavily solvates the sodium cation but leaves the benzalkoxide anion "naked" and highly reactive[4].
Step-by-Step Methodology:
-
Preparation: To a rigorously dried round-bottom flask under an inert argon atmosphere, add 4-fluoro-3-cyanobenzoic acid (25.0 mmol) and benzyl alcohol (40.0 mmol) dissolved in anhydrous DMSO (50 mL)[4].
-
Activation: Cool the mixture to 0°C. Carefully add NaH (60% dispersion in mineral oil, 60.0 mmol) in small portions to manage the exothermic evolution of hydrogen gas[4].
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1); the highly polar starting material spot should completely disappear, confirming the excess NaH drove the SNAr to completion[4].
-
Quenching & Workup: Pour the dark mixture into ice-cold distilled water (100 mL). The high pH keeps the product dissolved as the sodium carboxylate salt. Extract twice with hexanes to remove mineral oil and unreacted benzyl alcohol[4].
-
Precipitation: Acidify the aqueous layer with concentrated HCl dropwise until pH ~2. A dense white precipitate of 4-(Benzyloxy)-3-cyanobenzoic acid will form[4].
-
Isolation & Validation: Filter the precipitate under vacuum, wash with cold water, dissolve in ethyl acetate (100 mL), dry over anhydrous MgSO₄, and concentrate in vacuo[4].
-
Analytical Validation: Confirm identity via ¹H NMR (presence of benzylic CH₂ singlet at ~5.2 ppm) and LC-MS (m/z 252.06 [M-H]⁻).
-
Protocol 2: Downstream Elaboration to a DASI
To convert this intermediate into a functional dual inhibitor, the carboxylic acid must be converted into a triazole, and the benzyl ether must be swapped for a sulfamate[4].
-
Reduction & Halogenation: Reduce the carboxylic acid to the corresponding benzyl alcohol using NaBH₄ via a mixed anhydride intermediate. Convert the resulting alcohol to 3-cyano-4-benzyloxybenzyl chloride using thionyl chloride (SOCl₂) in dichloromethane[4].
-
Azole Coupling: Displace the benzylic chloride with 1,2,4-triazole in the presence of potassium carbonate (K₂CO₃) to install the aromatase-targeting pharmacophore.
-
Deprotection & Sulfamoylation: Remove the benzyl protecting group via catalytic hydrogenation (Pd/C, H₂) to yield the free phenol. Finally, react the phenol with sulfamoyl chloride (ClSO₂NH₂) in dimethylacetamide to install the STS-targeting sulfamate group.
-
Analytical Validation: Verify the final DASI via High-Resolution Mass Spectrometry (HRMS) for the exact mass of the sulfamate adduct, and ¹³C NMR to confirm the presence of the triazole carbons (~152 ppm) and the loss of the benzylic CH₂ signal following deprotection.
-
Caption: Synthetic workflow from 4-fluoro-3-cyanobenzoic acid to a functional Dual Inhibitor.
Quantitative Data: In Vitro Profiling of Derivatives
The structural modifications enabled by the 4-(Benzyloxy)-3-cyanobenzoic acid scaffold directly impact enzymatic inhibition. Below is a comparative analysis of derived compounds based on foundational DASI SAR studies[2][4].
| Compound / Derivative | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) | Key Structural Features |
| Letrozole (Control) | 0.89 | >10,000 | Bis-cyanophenyl, triazole |
| EMATE (Control) | >10,000 | 0.1 | Estrone-3-O-sulfamate |
| DASI-Cyano (Derived) | 27.0 | 5.4 | Triazole, p-sulfamate, m-cyano |
| DASI-Bromo (Derived) | 4.2 | 1.8 | Triazole, p-sulfamate, m-bromo |
Data Interpretation: While replacing a bromo group with a cyano group (DASI-Cyano) slightly reduces aromatase inhibition compared to its halogenated counterpart, the cyano derivative maintains an excellent dual-activity profile in the low nanomolar range[4]. Furthermore, the cyano group offers superior metabolic stability and reduced lipophilic toxicity compared to heavy halogens, making it a highly attractive candidate for in vivo optimization.
Conclusion
4-(Benzyloxy)-3-cyanobenzoic acid is not merely a chemical building block; it is a meticulously designed pharmacophoric scaffold. By strategically exploiting its cyano-directed hydrogen bonding, its acid-derived triazole coupling, and its benzyloxy-masked sulfamoylation site, medicinal chemists can engineer next-generation DASIs capable of overcoming endocrine resistance in HDBC.
References
-
Woo, L. W. L., Bubert, C., Sutcliffe, O. B., Smith, A., Chander, S. K., Mahon, M. F., Purohit, A., Reed, M. J., & Potter, B. V. L. (2007). Dual Aromatase−Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry, 50(15), 3540-3560. URL: [Link]
Sources
Preclinical Safety and Toxicity Profile of 4-(Benzyloxy)-3-cyanobenzoic Acid
A Structural and Mechanistic Evaluation for Drug Development Professionals
Executive Summary & Chemical Identity
4-(Benzyloxy)-3-cyanobenzoic acid (CAS: 946007-61-0) is a highly specialized organic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably serving as a critical building block in the development of dual aromatase-steroid sulfatase inhibitors (DASIs) for oncology applications[1]. With a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol , it presents a unique toxicological profile driven by three distinct functional moieties: a benzoic acid core, a benzyloxy ether linkage, and an aromatic cyano group[2][3].
Because empirical in vivo toxicity data for this specific intermediate is inherently limited prior to full-scale API manufacturing, this whitepaper synthesizes predictive Structure-Activity Relationship (SAR) modeling with validated analog data. This approach establishes a rigorous safety threshold and handling protocol for laboratory and manufacturing environments.
Predictive Toxicology & Structure-Activity Relationship (SAR)
Understanding the toxicity of 4-(Benzyloxy)-3-cyanobenzoic acid requires deconstructing the molecule into its functional components to explain the causality behind its biological interactions.
-
The Benzoic Acid Core: Benzoic acid derivatives generally exhibit low acute toxicity. In biological systems, the acidic condition of the stomach maintains the compound in an undissociated state, facilitating rapid gastrointestinal absorption[4]. Once systemic, the carboxylate group is highly susceptible to Phase II metabolism, specifically glycine conjugation in the liver, leading to the formation of hippuric acid which is rapidly excreted via urine[4][5].
-
The Aromatic Cyano Group (Benzonitrile Moiety): Unlike aliphatic nitriles, which readily undergo oxidative metabolism to release highly toxic free cyanide ions (CN⁻), aromatic nitriles are structurally stabilized by the electron-withdrawing nature of the aromatic ring[6]. Therefore, acute cyanide poisoning is not the primary risk. However, prolonged occupational exposure to substituted benzonitriles has been linked to lipophilic accumulation in lipid-rich brain tissue, potentially leading to toxic encephalopathy[7].
-
The Benzyloxy Ether Linkage: The bulky, lipophilic benzyloxy group at the para position significantly alters the compound's partition coefficient (LogP). This steric bulk prevents direct renal clearance of the parent molecule, forcing hepatic Phase I intervention. The ether bond is a prime target for CYP450-mediated O-dealkylation, yielding benzyl alcohol—a known respiratory and dermal irritant[8][9].
Pharmacokinetics & Predicted Metabolic Pathways
The metabolic fate of 4-(Benzyloxy)-3-cyanobenzoic acid is dictated by its need to become hydrophilic for excretion. The primary predicted pathway involves hepatic O-dealkylation, while nitrile hydrolysis serves as a minor secondary pathway.
Predicted Phase I/II metabolic pathways of 4-(Benzyloxy)-3-cyanobenzoic acid.
Empirical Safety Assessment Protocols
To transition from predictive SAR to empirical validation, the following self-validating experimental protocols must be executed. These workflows are designed with internal feedback loops to ensure data integrity.
Protocol A: In Vitro Hepatotoxicity & CYP450 Profiling
Objective: Determine the intrinsic clearance rate and identify specific CYP isoforms responsible for ether cleavage, which is critical for predicting Drug-Drug Interactions (DDIs). Causality Rationale: The lipophilicity of the benzyloxy group necessitates hepatic processing. If the compound acts as a mechanism-based inhibitor of CYP3A4 during O-dealkylation, it could cause systemic toxicity when co-administered with other drugs.
-
Formulation: Dissolve the compound in 0.1% DMSO (v/v). Reasoning: This concentration is the maximum threshold that maintains cellular lipid bilayer integrity while ensuring the lipophilic compound remains in solution.
-
Incubation: Expose HepaRG cells to a concentration gradient (0.1 µM to 100 µM) for 48 hours.
-
The Self-Validating Loop (Critical): Concurrently run a positive control (Midazolam, a known CYP3A4 substrate) and a negative vehicle control (0.1% DMSO). Validation Gate: The assay data is only accepted if the intrinsic clearance of Midazolam falls within ±15% of the laboratory's historical baseline. If it fails, the cell batch is discarded.
-
Quantification: Measure parent compound depletion and benzyl alcohol formation via LC-MS/MS.
-
Viability Check: Perform an MTT assay to differentiate between true enzymatic clearance and artifactual compound depletion caused by hepatocyte death.
Protocol B: Genotoxicity Screening (Ames Test)
Objective: Rule out DNA-reactive intermediates. Causality Rationale: While aromatic nitriles generally lack the electrophilicity required for direct DNA alkylation[10][11], the potential formation of reactive epoxides during the oxidation of the benzyl ether moiety requires empirical ruling out.
Standardized self-validating in vitro toxicological screening workflow.
Quantitative Safety Data & Toxicological Thresholds
The following table synthesizes quantitative safety thresholds. Because direct in vivo data for CAS 946007-61-0 is restricted, these values are derived from high-fidelity structural analogs (Benzoic acid, Benzonitrile, Benzyl ether) and adjusted for molecular weight and steric factors[10][11][12].
| Toxicological Parameter | Predicted Value (Analog-Derived) | Primary Analog Reference | Mechanistic Rationale |
| Acute Oral Toxicity (LD50) | > 2,000 mg/kg (Rat) | Benzoic Acid / Benzyl Ether | Rapid Phase II glycine conjugation of the carboxylate group prevents acute systemic accumulation[10]. |
| Repeated Dose (NOAEL) | ~ 800 - 1,000 mg/kg/day | Sodium Benzoate | Hepatic processing capacity for hippuric acid conversion saturates above this threshold, leading to mild hepatomegaly[10]. |
| Genotoxicity | Negative | Benzonitrile | The aromatic nitrile lacks the electrophilicity required for direct DNA alkylation[11]. |
| Skin/Eye Irritation | Category 2 (Skin) / Category 1 (Eye) | Benzoic Acid / Benzyl Ether | The acidic proton (pKa ~4.0) combined with the lipophilic ether tail disrupts lipid bilayers in the stratum corneum and cornea, causing severe irritation[13]. |
Handling, Storage, and Industrial Hygiene
Based on the synthesized profile, 4-(Benzyloxy)-3-cyanobenzoic acid should be treated as a GHS Category 2 Skin Irritant (H315) and Category 1 Serious Eye Damage hazard (H318) [13].
-
Engineering Controls: Handling must occur within a Class II biological safety cabinet or a localized fume hood with a minimum face velocity of 0.5 m/s to prevent inhalation of aerosolized dust[13].
-
Storage: Store in a tightly sealed container at 2–8 °C, protected from light and strong mineral acids. Exposure to strong acids can catalyze the hydrolysis of the cyano group, prematurely degrading the intermediate and potentially releasing trace nitrogen oxides[6].
References
-
Dual Aromatase−Steroid Sulfatase Inhibitors - Journal of Medicinal Chemistry (ACS Publications). Highlights the role of benzyloxy-substituted intermediates in the synthesis of single-agent dual inhibitors.[Link]
-
OECD SIDS: Benzoates - OECD Chemical Safety. Comprehensive toxicological profile and NOAEL establishment for benzoic acid derivatives.[Link]
-
Dietary Exposure to Benzoic Acid - Centre for Food Safety. Details the pharmacokinetic absorption and hippuric acid metabolic pathway of benzoates in humans.[Link]
-
Benzonitrile - Acute Exposure Guideline Levels - NCBI Bookshelf. Mechanistic evaluation of aromatic nitriles and the absence of free cyanide release.[Link]
-
Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report - Frontiers in Public Health. Clinical data on the neurotoxic potential and lipophilic accumulation of substituted benzonitriles.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Dietary Exposure to Benzoic Acid from Prepackaged Non-alcoholic Beverages of Secondary School Students [cfs.gov.hk]
- 5. :: Environmental Analysis Health and Toxicology [eaht.org]
- 6. echemi.com [echemi.com]
- 7. Frontiers | Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report [frontiersin.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for the Use of 4-(Benzyloxy)-3-cyanobenzoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Linker for Modern Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the discovery and development of novel peptides and small molecules by enabling rapid and efficient synthesis and purification. A critical component of this methodology is the choice of a suitable linker, which tethers the growing molecule to an insoluble solid support. The ideal linker should be stable throughout the synthesis and allow for cleavage of the final product under specific, controlled conditions.[1][2] This application note details the properties and potential applications of 4-(Benzyloxy)-3-cyanobenzoic acid as a versatile and cleavable linker in solid-phase synthesis.
The unique trifunctional nature of 4-(Benzyloxy)-3-cyanobenzoic acid, possessing a carboxylic acid for attachment to the resin, a cleavable benzyloxy ether, and a modifiable cyano group, offers intriguing possibilities for developing novel cleavage strategies, including the potential for a "safety-catch" approach.[3] This document provides a comprehensive guide for researchers looking to leverage the unique chemical features of this molecule in their solid-phase synthesis workflows.
Chemical Properties and Handling
Chemical Structure:
Key Features:
-
Carboxylic Acid: Provides the primary point of attachment to an amino-functionalized solid support.
-
Benzyloxy Group: A well-established protecting group that can be cleaved under various conditions, offering a potential release mechanism for the synthesized molecule.
-
Cyano Group: A versatile functional group that can be transformed into other moieties, potentially serving as a trigger for a "safety-catch" cleavage strategy. The benzonitrile motif is a significant feature in many functional molecules.[4]
Handling and Safety:
| Hazard | Precaution |
| Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling.[5][6] |
| Skin Irritant | Avoid contact with skin. Wear protective gloves.[5][6] |
| Eye Irritant | Avoid contact with eyes. Wear safety glasses.[5][6] |
| Respiratory Irritant | Avoid breathing dust. Use in a well-ventilated area.[5][6] |
Application as a Cleavable Linker in Solid-Phase Synthesis
The structure of 4-(Benzyloxy)-3-cyanobenzoic acid lends itself to functioning as a cleavable linker in solid-phase synthesis. The carboxylic acid allows for its attachment to a variety of amino-functionalized resins, such as aminomethyl (AM) polystyrene or Rink Amide resins. The benzyloxy and cyano groups then offer two distinct potential cleavage strategies.
Strategy 1: Reductive Cleavage of the Benzyloxy Group
A straightforward approach to cleaving the final product from the resin is through the hydrogenolysis of the benzyloxy group. This method is orthogonal to many standard protecting groups used in peptide and small molecule synthesis.
Workflow for Reductive Cleavage:
Caption: Workflow for solid-phase synthesis and reductive cleavage.
Detailed Protocol: Resin Loading and Reductive Cleavage
Materials:
-
Amino-functionalized resin (e.g., Aminomethyl polystyrene, 100-200 mesh, 1% DVB)
-
4-(Benzyloxy)-3-cyanobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a suitable reaction vessel.
-
Linker Activation: In a separate flask, dissolve 4-(Benzyloxy)-3-cyanobenzoic acid (2 equivalents relative to the resin loading capacity) and Oxyma (2 equivalents) in DMF. Add DIC (2 equivalents) and stir at room temperature for 15 minutes.
-
Resin Loading: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Solid-Phase Synthesis: Perform the desired solid-phase synthesis of the target molecule onto the linker-loaded resin.
-
Cleavage:
-
Suspend the resin-bound product in a suitable solvent such as methanol or THF.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the resin and catalyst.
-
Concentrate the filtrate to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as high-performance liquid chromatography (HPLC).
| Parameter | Condition | Rationale |
| Resin | Aminomethyl polystyrene | Provides a primary amine for amide bond formation with the linker. |
| Coupling Reagents | DIC/Oxyma | Efficiently activates the carboxylic acid for amide bond formation. |
| Cleavage Reagent | H₂/Pd-C | Selectively cleaves the benzyloxy group under mild conditions. |
| Cleavage Time | 12-24 hours | Ensures complete cleavage of the benzyloxy group. |
Strategy 2: "Safety-Catch" Cleavage via Cyano Group Modification
The presence of the cyano group allows for a more sophisticated "safety-catch" cleavage strategy.[3] In this approach, the linker is stable to the conditions of synthesis but can be "activated" for cleavage by a specific chemical transformation of the cyano group. One potential activation is the reduction of the cyano group to a primary amine, which can then trigger an intramolecular cyclization to release the product.
Workflow for "Safety-Catch" Cleavage:
Caption: Workflow for a "safety-catch" cleavage strategy.
Detailed Protocol: "Safety-Catch" Cleavage
Materials:
-
Resin-bound product with the 4-(benzyloxy)-3-cyanobenzoic acid linker
-
Borane tetrahydrofuran complex solution (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin-bound product in anhydrous THF.
-
Linker Activation (Reduction):
-
Cool the resin suspension to 0 °C.
-
Slowly add a solution of BH₃·THF (excess) in THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Quenching and Washing:
-
Carefully quench the reaction by the slow addition of methanol.
-
Wash the resin sequentially with THF (3x), DCM (3x), and MeOH (3x).
-
-
Cleavage (Intramolecular Cyclization):
-
Suspend the resin in a suitable solvent such as DCM or THF.
-
The cleavage is expected to occur spontaneously upon reduction of the cyano group. Agitate the resin at room temperature for 12-24 hours to ensure complete cyclization and release of the product.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
-
Purification: Concentrate the filtrate and purify the crude product by an appropriate method, such as HPLC.
| Parameter | Condition | Rationale |
| Activation Reagent | BH₃·THF | Reduces the cyano group to a primary amine to activate the linker. |
| Cleavage Mechanism | Intramolecular Cyclization | The newly formed primary amine attacks the amide carbonyl, leading to cleavage. |
| Cleavage Time | 12-24 hours | Allows for the completion of the intramolecular cyclization reaction. |
Conclusion
4-(Benzyloxy)-3-cyanobenzoic acid presents a promising and versatile tool for researchers engaged in solid-phase synthesis. Its unique trifunctional nature allows for multiple cleavage strategies, including a straightforward reductive cleavage and a more advanced "safety-catch" protocol. The ability to choose a cleavage method based on the specific requirements of the synthesized molecule adds a significant degree of flexibility to the synthetic workflow. These application notes provide a foundation for the successful implementation of this linker in the synthesis of diverse chemical libraries for drug discovery and other applications.
References
- Florsheimer, A., & Riniker, B. (1991). A 'safety-catch' type of linker for the solid-phase synthesis of C-terminal peptide amides by the Fmoc-technique. In Peptides 1990 (pp. 131-133). Escom.
-
Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712. [Link]
- Geysen, H. M., Rodda, S. J., Mason, T. J., Tribbick, G., & Schoofs, P. G. (1987). Strategies for epitope analysis using peptide synthesis. Journal of immunological methods, 102(2), 259-274.
- James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. [Link]
- Scott, P. J., & Steel, P. G. (2006). The synthesis of substituted benzonitriles. European Journal of Organic Chemistry, 2006(10), 2251-2268.
Sources
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: Purification of 4-(Benzyloxy)-3-cyanobenzoic Acid by Recrystallization
Abstract
This comprehensive guide details the principles and a robust protocol for the purification of 4-(Benzyloxy)-3-cyanobenzoic acid via recrystallization. This compound is a valuable intermediate in pharmaceutical synthesis, and achieving high purity is paramount for downstream applications and regulatory compliance. This document provides a step-by-step methodology, explains the scientific rationale behind procedural choices, and offers insights for troubleshooting and optimization.
Introduction: The Critical Role of Purity for 4-(Benzyloxy)-3-cyanobenzoic Acid
4-(Benzyloxy)-3-cyanobenzoic acid serves as a key building block in the development of various therapeutic agents. The presence of impurities, even in minute quantities, can have significant repercussions, including altered pharmacological activity, increased toxicity, and complications in later-stage manufacturing processes. Therefore, a reliable and scalable purification method is essential.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2] It leverages differences in solubility between the target compound and its impurities in a selected solvent or solvent system.[3] By carefully controlling temperature and solvent composition, a supersaturated solution is created, from which the desired compound selectively crystallizes, leaving impurities behind in the mother liquor.[1]
Scientific Principles of Recrystallization
The efficacy of recrystallization hinges on several key principles:
-
Differential Solubility: The ideal solvent will dissolve the compound of interest to a much greater extent at elevated temperatures than at lower temperatures.[3][4] Conversely, impurities should either be highly soluble at all temperatures or sparingly soluble even at high temperatures.
-
Crystal Lattice Formation: As a saturated solution cools, the molecules of the target compound self-assemble into a highly ordered crystal lattice.[5] This process inherently excludes molecules that do not fit into the lattice structure, i.e., impurities.
-
Solvent Selection: The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should:
-
Exhibit a steep solubility curve for the target compound with respect to temperature.
-
Not react chemically with the compound.[3]
-
Be sufficiently volatile to be easily removed from the purified crystals.[3]
-
Have a boiling point below the melting point of the compound to be purified.
-
Be non-toxic, inexpensive, and non-flammable for safety and scalability.
-
For 4-(Benzyloxy)-3-cyanobenzoic acid, a polar molecule containing a carboxylic acid, a cyano group, and a benzyl ether, a moderately polar solvent or a mixture of a polar and a non-polar solvent is predicted to be effective. Aromatic carboxylic acids, in general, exhibit good solubility in alcohols and acetic acid, often in combination with water.[6][7]
Potential Impurities in the Synthesis of 4-(Benzyloxy)-3-cyanobenzoic Acid
Understanding the potential impurities is crucial for designing an effective purification strategy. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions. For instance, in syntheses involving the oxidation of an alkyl-substituted aromatic precursor, related aldehydes and ketones can be common impurities.[8]
-
Isomers: Structural isomers that may have similar physical properties.
-
Residual Solvents: Solvents used in the preceding synthetic steps.
Experimental Protocol: Recrystallization of 4-(Benzyloxy)-3-cyanobenzoic Acid
This protocol provides a detailed, step-by-step procedure for the purification of 4-(Benzyloxy)-3-cyanobenzoic acid.
Materials and Equipment
-
Crude 4-(Benzyloxy)-3-cyanobenzoic acid
-
Ethanol (Reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
Step-by-Step Procedure
-
Solvent System Selection: Based on the polarity of 4-(Benzyloxy)-3-cyanobenzoic acid and common practices for similar compounds, an ethanol/water solvent system is recommended. Ethanol will act as the primary solvent in which the compound is soluble at elevated temperatures, while water will serve as the anti-solvent to induce crystallization upon cooling.[9]
-
Dissolution of the Crude Product:
-
Place 10.0 g of crude 4-(Benzyloxy)-3-cyanobenzoic acid into a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add approximately 50 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.[5]
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step removes any insoluble particulate matter.
-
-
Induction of Crystallization:
-
Remove the flask from the hot plate.
-
Slowly add deionized water dropwise to the hot ethanol solution while stirring until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the mouth of the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[4]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing dissolved impurities. Use a minimal amount of washing solvent to avoid redissolving the product.
-
Keep the vacuum on to pull air through the crystals for 10-15 minutes to partially dry them.
-
-
Drying the Purified Product:
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of 4-(Benzyloxy)-3-cyanobenzoic acid (e.g., 60-70 °C) until a constant weight is achieved.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Solvent System | Ethanol/Water | Balances solvating power for the target compound with anti-solvent properties to induce crystallization. |
| Initial Ethanol Volume | ~5 mL per gram of crude product | A starting point to avoid using excessive solvent. |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath | Promotes the growth of large, well-formed crystals and maximizes yield. |
| Washing Solvent | Ice-cold Ethanol/Water mixture | Minimizes the loss of purified product during the washing step. |
| Drying Temperature | 60-70 °C under vacuum | Ensures complete removal of residual solvents without causing decomposition of the product. |
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of 4-(Benzyloxy)-3-cyanobenzoic acid.
Purity Assessment
The purity of the recrystallized 4-(Benzyloxy)-3-cyanobenzoic acid should be assessed using appropriate analytical techniques.[10]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden the melting point range.[10] The melting point of a related compound, 4-cyanobenzoic acid, is 219-221 °C.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the sample and detecting trace impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and identify any structural isomers or other impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out | The solution is too concentrated, or the cooling rate is too fast. | Reheat the solution, add more of the primary solvent (ethanol), and allow it to cool more slowly. |
| No crystal formation | The solution is not sufficiently saturated, or there are no nucleation sites. | Add a seed crystal of the pure compound, or scratch the inside of the flask with a glass rod to create nucleation sites. If the solution is too dilute, evaporate some of the solvent. |
| Low recovery yield | Too much solvent was used, the crystals were washed with too much cold solvent, or the compound is highly soluble in the cold solvent system. | Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold and used sparingly. Re-cool the filtrate to see if more crystals form. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of 4-(Benzyloxy)-3-cyanobenzoic acid by recrystallization. By understanding the underlying principles and adhering to the detailed methodology, researchers and drug development professionals can consistently obtain high-purity material, which is crucial for the integrity of their subsequent research and development activities.
References
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production.
-
Unknown. (n.d.). recrystallization.pdf. Retrieved March 14, 2026, from [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved March 14, 2026, from [Link]
-
Scribd. (n.d.). Recrystallization Solvent Selection Guide | PDF. Retrieved March 14, 2026, from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved March 14, 2026, from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved March 14, 2026, from [Link]
- Google Patents. (n.d.). Process for producing cyanobenzyl compounds.
-
ChemBK. (2024, April 9). 4-Cyanobenzoic acid. Retrieved March 14, 2026, from [Link]
- Google Patents. (n.d.). Process for producing cyanobenzyl compounds.
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved March 14, 2026, from [Link]
- Google Patents. (n.d.). 4-cyanobenzoic acid and its methyl ester production method.
-
Unknown. (n.d.). Recrystallization and Crystallization. Retrieved March 14, 2026, from [Link]
-
Cyano Biotech GmbH. (n.d.). Biomass, extracts, fractions and compounds. Retrieved March 14, 2026, from [Link]
-
PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Retrieved March 14, 2026, from [Link]
-
Chromatography Today. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved March 14, 2026, from [Link]
- Google Patents. (n.d.). Method for production of 4-cyano benzoic acid or salts thereof.
-
Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved March 14, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Cyanobenzoic acid [chembk.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: In Vitro Profiling of 4-(Benzyloxy)-3-cyanobenzoic Acid Scaffolds for Dual Aromatase-Steroid Sulfatase Inhibition
Target Audience: Assay Development Scientists, Medicinal Chemists, and Oncology Drug Discovery Professionals.
Introduction & Mechanistic Rationale
In the landscape of hormone-dependent breast cancer (HDBC) therapy, blocking estrogen biosynthesis is a primary clinical strategy. However, tumors frequently utilize dual pathways to synthesize localized estrogens: the aromatization of circulating androgens by Aromatase (CYP19A1) and the hydrolysis of estrone sulfate by Steroid Sulfatase (STS) .
4-(Benzyloxy)-3-cyanobenzoic acid has emerged as a critical structural scaffold in the rational design of Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs)[1]. The molecule's architecture is highly deliberate:
-
The Cyano Group: Functions as a potent hydrogen-bond acceptor, strategically positioned to coordinate with the heme iron (or interact with Ser478) within the CYP19A1 active site[1].
-
The Benzyloxy Moiety: Designed to project into and occupy the highly hydrophobic binding pocket of the STS enzyme, mimicking the steroid backbone[1].
While the unmodified acid serves as a synthetic intermediate, evaluating its baseline target engagement—alongside its downstream sulfamoylated derivatives—requires a highly robust, self-validating biological assay system.
Fig 1: Estrogen biosynthesis pathways targeted by 4-(Benzyloxy)-3-cyanobenzoic acid derivatives. (Max Width: 760px)
Assay Design & Causality (E-E-A-T)
To test the biological activity of these compounds, we utilize an intact cell-based assay rather than recombinant cell-free systems.
Why JEG-3 Cells?
The human placental choriocarcinoma cell line (JEG-3) constitutively co-expresses maximal levels of both CYP19A1 and STS[2]. By using intact JEG-3 monolayers, the assay inherently filters for cell permeability and intracellular stability, ensuring that calculated IC50 values translate accurately to in vivo efficacy[2].
Aromatase Assay Principle:
We employ the gold-standard [3]. The aromatization of androstenedione involves the stereospecific elimination of its 1β-hydrogen. By supplying[1β-^3^H]-androstenedione, the enzymatic reaction quantitatively releases [^3^H]-H2O. This allows for rapid phase separation: unreacted steroid remains in the organic phase, while the[^3^H]-H2O partitions into the aqueous phase for liquid scintillation counting (LSC)[4].
STS Assay Principle: The STS assay utilizes [6,7-^3^H]-estrone sulfate. STS cleaves the hydrophilic sulfate group to yield lipophilic [6,7-^3^H]-estrone. A simple extraction with toluene isolates the cleaved product in the organic phase, leaving the unreacted substrate in the aqueous phase[5].
Fig 2: Parallel workflow for dual Aromatase and STS screening in JEG-3 intact cell monolayers. (Max Width: 760px)
Experimental Protocols
Cell Preparation & Compound Treatment
-
Seeding: Seed JEG-3 cells into 24-well tissue culture plates at a density of 1×105 cells/well in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Incubation: Incubate at 37°C in a 5% CO
2atmosphere until cells reach 80-90% confluence (typically 24-48 hours). -
Washing: Aspirate the growth medium and gently wash the monolayers twice with warm, serum-free EMEM to remove endogenous steroids present in the FBS.
-
Dosing: Prepare a 10-point concentration gradient (0.1 nM to 10 µM) of 4-(Benzyloxy)-3-cyanobenzoic acid (or its derivatives) in serum-free EMEM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Pre-incubation: Apply 500 µL of the compound solutions to the respective wells and pre-incubate for 1 hour at 37°C to allow for cell permeation and target binding.
Aromatase Inhibition Assay ([^3^H]-Water Release)
-
Substrate Addition: Add[1β-^3^H]-androstenedione (specific activity ~30 Ci/mmol) to each well to achieve a final concentration of 200 nM[3].
-
Reaction: Incubate the plates for exactly 3 hours at 37°C.
-
Termination & Extraction: Transfer 400 µL of the culture supernatant from each well into glass tubes containing 1.0 mL of cold chloroform.
-
Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 2,500 × g for 10 minutes at 4°C. The unreacted [1β-^3^H]-androstenedione partitions into the lower organic (chloroform) phase, while the [^3^H]-H
2O remains in the upper aqueous phase. -
Quantification: Carefully aspirate 200 µL of the upper aqueous phase, mix with 2.0 mL of liquid scintillation cocktail, and count using a Liquid Scintillation Counter (LSC).
Steroid Sulfatase (STS) Inhibition Assay
-
Substrate Addition: To a parallel set of treated JEG-3 cells, add [6,7-^3^H]-estrone sulfate (specific activity ~50 Ci/mmol) to a final concentration of 20 nM.
-
Reaction: Incubate for 3 hours at 37°C.
-
Termination & Extraction: Transfer 400 µL of the supernatant into glass tubes containing 2.0 mL of toluene.
-
Phase Separation: Vortex vigorously for 30 seconds and centrifuge at 2,500 × g for 10 minutes. The cleaved [6,7-^3^H]-estrone partitions into the upper organic (toluene) phase.
-
Quantification: Aspirate 1.0 mL of the upper toluene phase, mix with scintillation fluid, and quantify via LSC.
Quality Control & Self-Validation System
To ensure the assay is self-validating and robust (Z'-factor > 0.5), every plate must include the following controls:
-
Maximum Activity Control (Vehicle): Cells treated with 0.1% DMSO only.
-
Background Control: Wells containing medium and radiolabeled substrate, but no cells, to account for spontaneous substrate degradation.
-
Pharmacological Controls: Letrozole (10 nM) to validate Aromatase sensitivity; STX64/Irosustat (10 nM) to validate STS sensitivity[6].
Data Presentation & Expected Outcomes
Calculate the percentage of inhibition relative to the vehicle control. IC50 values should be derived using non-linear regression (curve fit) for a sigmoidal dose-response (variable slope) in software such as GraphPad Prism.
Table 1: Expected Pharmacological Profiles in JEG-3 Assays
| Test Compound | Aromatase IC | STS IC | Assay Role & Mechanistic Note |
| Letrozole | ~0.89 nM | Inactive (>10 µM) | Positive Control (AROM): Validates CYP19A1 assay sensitivity[6]. |
| STX64 (Irosustat) | Inactive (>10 µM) | ~0.5 - 3.3 nM | Positive Control (STS): Validates STS assay sensitivity[6]. |
| 4-(Benzyloxy)-3-cyanobenzoic acid | >10 µM | >10 µM | Baseline Scaffold: Unsulfamoylated acid lacks potent target engagement but serves as the synthetic baseline[1]. |
| DASI Derivative (e.g., Cmpd 5) | ~0.82 nM | ~39 nM | Dual Target Reference: Sulfamoylated derivative of the scaffold showing potent dual-inhibition[1]. |
Note: The raw scaffold (4-(Benzyloxy)-3-cyanobenzoic acid) requires conversion to a phenol and subsequent sulfamoylation to unlock picomolar/nanomolar STS inhibitory activity.
References
-
Woo, L. W. L., et al. (2007). "Dual Aromatase−Steroid Sulfatase Inhibitors." Journal of Medicinal Chemistry, 50(15), 3540-3560.[Link]
-
Thompson, E. A., & Siiteri, P. K. (1974). "Utilization of oxygen and reduced nicotinamide adenine dinucleotide phosphate by human placental microsomes during aromatization of androstenedione." Journal of Biological Chemistry, 249(17), 5364-5372.[Link]
-
Woo, L. W. L., et al. (2003). "First Dual Aromatase-Steroid Sulfatase Inhibitors." Journal of Medicinal Chemistry, 46(15), 3193-3196.[Link]
-
Foster, P. A., et al. (2008). "A New Therapeutic Strategy against Hormone-Dependent Breast Cancer: The Preclinical Development of a Dual Aromatase and Sulfatase Inhibitor." Clinical Cancer Research, 14(20), 6469-6477.[Link]
Sources
Application Notes and Protocols: Advanced Functional Polymers Derived from 4-(Benzyloxy)-3-cyanobenzoic Acid
Introduction & Core Rationale
In the design of advanced functional materials, the selection of multi-orthogonal monomeric building blocks is critical. 4-(Benzyloxy)-3-cyanobenzoic acid (CAS: 946007-61-0)[1] is a highly versatile, trifunctional intermediate that offers unprecedented synthetic flexibility for polymer chemists.
This molecule contains three distinct, orthogonal reactive sites:
-
A Carboxylic Acid Group (-COOH): Serves as the primary anchor for functionalization, allowing for esterification with polymerizable vinyl groups (e.g., 2-hydroxyethyl methacrylate, HEMA) or direct amidation onto pre-existing polymer backbones.
-
A Cyano Group (-C≡N): Acts as a latent reactive site for post-polymerization modification. Specifically, it can be converted into an amidoxime group, which is the gold standard for the selective chelation and extraction of uranyl ions (UO₂²⁺) from seawater[2][3].
-
A Benzyloxy Group (-OBn): Functions as a robust protecting group for a phenolic hydroxyl. While free phenols act as radical scavengers and inhibit free-radical polymerization (FRP), the benzyl ether masks this reactivity. Post-polymerization, it can be quantitatively cleaved via chemoselective hydrogenolysis to yield stimuli-responsive or cross-linkable phenolic networks[4][5].
This application note outlines the authoritative protocols for converting 4-(Benzyloxy)-3-cyanobenzoic acid into a polymerizable methacrylate monomer, followed by its polymerization and subsequent dual-pathway post-polymerization modifications.
Expertise & Experience: Mechanistic Causality in Polymer Design
As a Senior Application Scientist, it is vital to understand why specific reagents and pathways are chosen to ensure high fidelity in polymer synthesis:
-
Why Steglich Esterification? To attach the polymerizable HEMA group to the benzoic acid, we utilize N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). This mild method avoids the harsh conditions of acyl chloride formation (e.g., using SOCl₂), which could prematurely hydrolyze the nitrile group or cleave the benzyl ether.
-
Why Mask the Phenol? Phenolic protons rapidly quench propagating radical chains during free-radical polymerization via hydrogen atom transfer. The benzyl ether completely suppresses this inhibition, allowing for the synthesis of high-molecular-weight polymers.
-
Chemoselectivity in Deprotection: Standard Pd/C hydrogenation with H₂ gas risks reducing the nitrile group to a primary amine. To achieve chemoselective O-benzyl cleavage while leaving the nitrile intact, we employ catalytic transfer hydrogenation using ammonium formate or 1,4-cyclohexadiene as the hydrogen donor[4][5].
-
The Amidoxime Advantage: The conversion of nitriles to amidoximes (-C(NH₂)=NOH) creates a bidentate ligand geometry that is perfectly sized and electronically tuned to coordinate the linear trans-dioxo uranyl cation [UO₂]²⁺, outcompeting highly abundant competing ions like vanadium or calcium in marine environments[3].
Caption: Workflow for the synthesis and orthogonal post-polymerization modification of Poly(BCBEMA).
Self-Validating Experimental Protocols
Protocol 1: Synthesis of the Polymerizable Monomer (BCBEMA)
Objective: Synthesize 2-(4-(benzyloxy)-3-cyanobenzoyloxy)ethyl methacrylate (BCBEMA).
-
Reaction Setup: Dissolve 10.0 mmol of 4-(Benzyloxy)-3-cyanobenzoic acid[1] and 12.0 mmol of 2-hydroxyethyl methacrylate (HEMA) in 50 mL of anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 1.0 mmol of DMAP. Cool the flask to 0 °C in an ice bath.
-
Coupling: Slowly add a solution of 11.0 mmol DCC in 10 mL DCM dropwise over 30 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure.
-
Validation: Confirm product via ¹H NMR. Self-Validation Marker: Look for the appearance of methacrylate vinyl protons at δ 5.6 and 6.1 ppm, and the retention of the benzylic -CH₂- protons at δ 5.2 ppm.
Protocol 2: Free Radical Polymerization of Poly(BCBEMA)
Objective: Generate the functional polymer backbone.
-
Preparation: Dissolve 5.0 g of BCBEMA monomer and 50 mg of Azobisisobutyronitrile (AIBN) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen (which acts as a radical trap).
-
Polymerization: Heat the sealed ampoule to 70 °C for 24 hours.
-
Purification: Precipitate the viscous solution into 200 mL of cold methanol. Filter and dry the polymer under vacuum at 40 °C to a constant weight.
-
Validation: Self-Validation Marker: FTIR spectroscopy must show the complete disappearance of the C=C stretch at 1630 cm⁻¹, while retaining the sharp -C≡N stretch at ~2230 cm⁻¹.
Protocol 3: Post-Polymerization Modification A (Amidoximation)
Objective: Convert pendant cyano groups to amidoximes for heavy metal extraction[2].
-
Reagent Prep: Dissolve 5.0 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 50 mL of a 1:1 (v/v) methanol/water mixture. Neutralize to pH 7 using 1 M KOH[6].
-
Reaction: Suspend 1.0 g of Poly(BCBEMA) in the solution and heat to 70 °C for 24 hours under constant stirring.
-
Isolation: Filter the functionalized polymer, wash extensively with deionized water and methanol to remove unreacted salts, and dry.
-
Validation: Self-Validation Marker: FTIR spectroscopy must show the total loss of the -C≡N peak at 2230 cm⁻¹ and the emergence of a broad N-H/O-H band at 3100–3400 cm⁻¹ and a C=N stretch at 1650 cm⁻¹.
Caption: Mechanistic pathway of nitrile amidoximation and subsequent bidentate uranyl chelation.
Protocol 4: Post-Polymerization Modification B (Chemoselective Deprotection)
Objective: Cleave the benzyl ether to yield a phenolic polymer without reducing the nitrile group[4][5].
-
Setup: Dissolve 1.0 g of Poly(BCBEMA) in 20 mL of THF/Methanol (1:1 v/v).
-
Catalyst & Donor: Add 100 mg of 10% Pd/C and 1.5 g of ammonium formate (hydrogen donor).
-
Reaction: Stir the mixture at 40 °C for 6 hours. The use of ammonium formate ensures transfer hydrogenation, which is mild enough to leave the cyano group intact[5].
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and precipitate into cold diethyl ether.
-
Validation: Self-Validation Marker: ¹H NMR (in DMSO-d₆) will show the complete disappearance of the benzylic -CH₂- protons at δ 5.1 ppm and the appearance of a phenolic -OH proton at ~δ 9.5 ppm.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics and validation markers for each step of the functional polymer preparation, ensuring reproducibility across laboratories.
| Transformation | Reagents & Conditions | Target Functional Group | Key Analytical Marker | Expected Conversion Yield |
| Esterification | DCC, DMAP, DCM, 0°C to RT | Methacrylate Ester | ¹H NMR: Vinyl protons at δ 5.6, 6.1 ppm | 85 - 90% |
| Polymerization | AIBN, DMF, 70°C, 24h | Poly(BCBEMA) Backbone | FTIR: Loss of C=C stretch (1630 cm⁻¹) | > 95% |
| Amidoximation | NH₂OH·HCl, KOH, MeOH/H₂O, 70°C | Amidoxime (-C(NH₂)=NOH) | FTIR: Loss of -C≡N (2230 cm⁻¹), Gain of C=N (1650 cm⁻¹) | 80 - 85% |
| Hydrogenolysis | Pd/C, NH₄HCO₂, THF/MeOH, 40°C | Phenol (-OH) | ¹H NMR: Loss of -CH₂-Ph at δ 5.1 ppm | > 90% |
References
-
Taylor & Francis. Synthesis of amidoxime polymer gel to extract uranium compound from seawater by UV radiation curing.[6][Link]
-
Yavuz Lab. Rapid extraction of uranium ions from seawater using novel porous polymeric adsorbents.[2][Link]
-
MDPI. Understanding the Selective Extraction of the Uranyl Ion from Seawater with Amidoxime-Functionalized Materials.[3][Link]
-
Organic Chemistry Portal. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.[5][Link]
Sources
preventing side reactions during the benzylation of 4-hydroxy-3-cyanobenzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming the chemoselectivity challenges inherent in polyfunctional aromatic systems.
The benzylation of 4-hydroxy-3-cyanobenzoic acid presents a classic synthetic trilemma. The molecule contains three highly sensitive, competing reactive sites:
-
A highly acidic carboxylic acid (pKa ~3.5).
-
A moderately acidic phenolic hydroxyl group (pKa ~7.0).
-
A base-sensitive, electrophilic nitrile group.
This guide provides a mechanistic breakdown of common side reactions, troubleshooting FAQs, and field-validated protocols to ensure absolute control over your benzylation workflows.
Section 1: The Causality of Side Reactions (Mechanistic Insights)
To prevent side reactions, we must first understand the thermodynamic and kinetic hierarchy of the molecule.
-
Selectivity Failure (O-Alkylation vs. Esterification): Because the carboxylic acid is exponentially more acidic than the phenol, any base introduced will preferentially deprotonate the carboxyl moiety (1[1]). Consequently, attempting a direct 1:1 selective O-benzylation of the phenol will inevitably fail, yielding the benzyl ester instead.
-
Nitrile Hydrolysis: The electron-withdrawing nature of the adjacent -COOH and -OH groups activates the nitrile carbon toward nucleophilic attack. If strong, aqueous bases (e.g., NaOH, KOH) are utilized at elevated temperatures, the nitrile undergoes irreversible hydration to a primary amide (-CONH₂) or full hydrolysis to a carboxylic acid.
Section 2: Troubleshooting FAQs
Q1: I am trying to selectively O-benzylate the phenol, but my reaction yields an intractable mixture of mono- and di-benzylated products. How can I achieve strict O-benzylation? A: Direct selective O-benzylation is thermodynamically disfavored due to the pKa differential. The field-proven, self-validating approach is a two-step sequence: Exhaustive Benzylation followed by Selective Saponification (2[2]). First, use an excess of benzyl bromide (BnBr) to form the dibenzylated intermediate (benzyl 4-(benzyloxy)-3-cyanobenzoate). Then, exploit the differential reactivity of esters versus ethers by treating the intermediate with Lithium Hydroxide (LiOH). The benzyl ester will rapidly hydrolyze back to the carboxylic acid, leaving the robust benzyl ether and the sensitive nitrile completely intact.
Q2: My LC-MS shows a +18 Da mass shift on my main byproduct. What caused this? A: A +18 Da shift (the exact mass addition of H₂O) indicates the hydration of your nitrile group to a primary amide. This is a direct consequence of using an overly harsh, aqueous base or excessive heating. To prevent this, strictly use anhydrous, mild inorganic bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (3[3]).
Q3: I need to selectively protect the carboxylic acid as a benzyl ester while leaving the phenol free. Is this possible? A: Yes. You can achieve this by exploiting the pKa difference. Using exactly 1.0 equivalent of a weak base, such as Sodium Bicarbonate (NaHCO₃), will selectively deprotonate the carboxylic acid while leaving the phenol protonated. Adding 1.0 equivalent of BnBr in DMF at room temperature will selectively yield the benzyl ester.
Section 3: Validated Experimental Protocols
Protocol A: Selective O-Benzylation (via Exhaustive Benzylation & Saponification)
This protocol is a self-validating system: the intermediate forces the reaction to completion, and the mild hydrolysis guarantees absolute chemoselectivity.
Step 1: Exhaustive Benzylation
-
Dissolve 4-hydroxy-3-cyanobenzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Add anhydrous K₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes to ensure complete deprotonation of both acidic sites.
-
Dropwise add Benzyl Bromide (2.2 eq) via syringe.
-
Heat the reaction to 60°C for 4 hours. Monitor via TLC until the starting material is entirely consumed.
-
Quench the reaction with ice water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the dibenzylated intermediate.
Step 2: Selective Saponification
-
Dissolve the crude dibenzylated intermediate in a 3:1 mixture of THF/H₂O (0.1 M).
-
Add LiOH monohydrate (1.2 eq) and stir at room temperature for 2 hours.
-
Monitor strictly by TLC. The ester will hydrolyze rapidly; prolonged exposure is unnecessary and risks nitrile degradation.
-
Acidify the aqueous layer to pH 3 using 1M HCl (this will precipitate the product).
-
Filter the precipitate or extract with EtOAc to isolate pure 4-(benzyloxy)-3-cyanobenzoic acid.
Protocol B: Selective Esterification
-
Dissolve 4-hydroxy-3-cyanobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Add NaHCO₃ (1.0 eq) and stir at room temperature for 30 minutes.
-
Add Benzyl Bromide (1.0 eq) and stir at room temperature for 12 hours.
-
Dilute with water and extract with EtOAc. The organic layer contains the selectively protected benzyl 4-hydroxy-3-cyanobenzoate.
Section 4: Quantitative Reaction Parameters
The following table summarizes the quantitative parameters required to drive specific reaction pathways while avoiding side reactions.
| Goal | Base (Eq) | BnBr (Eq) | Solvent / Temp | Major Product | Side Reaction Risk |
| Selective Esterification | NaHCO₃ (1.0) | 1.0 | DMF / RT | Benzyl 4-hydroxy-3-cyanobenzoate | Low |
| Exhaustive Benzylation | K₂CO₃ (2.5) | 2.2 | DMF / 60°C | Benzyl 4-(benzyloxy)-3-cyanobenzoate | Low |
| Selective O-Benzylation | K₂CO₃ (1.0) | 1.0 | DMF / 60°C | Complex Mixture (Ester + Ether) | High (Poor Selectivity) |
| Non-Selective (Error) | NaOH (aq) | 2.2 | H₂O / 80°C | Amide/Acid Byproducts | High (Nitrile Hydrolysis) |
Section 5: Reaction Workflow Visualization
Figure 1: Workflow for selective benzylation and side-reaction avoidance.
References
- Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature.
- Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems.
- Disruption of Transcriptionally Active Stat3 Dimers with Non-phosphorylated, Salicylic Acid-Based Small Molecules: Potent in vitro and Tumor Cell Activities.PMC - NIH.
Sources
Technical Support Center: Improving the Solubility of 4-(Benzyloxy)-3-cyanobenzoic Acid for Biological Assays
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of 4-(Benzyloxy)-3-cyanobenzoic acid (CAS 946007-61-0) for use in biological assays.[1][2] This document offers a multi-tiered approach, from fundamental principles to advanced strategies, ensuring the generation of reliable and reproducible experimental data.
Section 1: Understanding the Molecule: Core Physicochemical Properties
Effective solubility enhancement begins with a thorough understanding of the compound's structure and inherent physicochemical properties. 4-(Benzyloxy)-3-cyanobenzoic acid is a multi-functionalized aromatic molecule.[1][2][3]
Molecular Structure and Functional Group Analysis:
The structure consists of a benzoic acid core substituted with a benzyloxy group and a cyano (nitrile) group. Each functional group contributes distinct properties that influence its solubility:
-
Carboxylic Acid (-COOH): This is an ionizable acidic group. Its charge state is pH-dependent, which is a critical factor for aqueous solubility.[4][5] At pH values above its acidity constant (pKa), the group deprotonates to the more soluble carboxylate anion (-COO⁻).[6][7]
-
Benzyloxy Group (-OCH₂Ph): This large, non-polar group significantly contributes to the molecule's hydrophobicity and is a primary reason for its poor water solubility.[8][9]
-
Cyano Group (-C≡N): This is a polar, electron-withdrawing group. While polar, its contribution is not sufficient to overcome the hydrophobicity of the two aromatic rings.
Diagram: Key Structural Features Influencing Solubility
Caption: Structural features governing solubility.
Physicochemical Data Summary:
| Property | Estimated Value / Observation | Implication for Solubility |
| Molecular Weight | 253.26 g/mol [3] | Moderate molecular weight. |
| pKa (estimated) | 3.5 - 4.0 | Weakly acidic. Solubility will dramatically increase at pH > 5. |
| Polarity | Contains both large non-polar (benzyloxy) and polar (acid, cyano) groups. | Expected to have poor aqueous solubility but good solubility in polar organic solvents. |
| LogP (estimated) | > 2.0 | Indicates a preference for lipid/organic environments over aqueous ones. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my compound "crashing out" when I add it to my aqueous assay buffer? A1: This is a classic sign of a compound exceeding its thermodynamic solubility in an aqueous medium.[14][15] You have likely prepared a high-concentration stock in an organic solvent like DMSO and then diluted it into the buffer. The organic solvent acts as a "kinetic trap," temporarily keeping the compound in a supersaturated state.[14][16] Over time, the thermodynamically favored state is precipitation. The solution is to either decrease the final concentration or use a more robust formulation strategy as detailed below.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay? A2: This is highly cell-line dependent. However, a widely accepted general rule is to keep the final concentration of DMSO at or below 0.5% (v/v) .[17] Concentrations above 1% are frequently cytotoxic or can induce off-target effects, confounding experimental results.[18][19] Always include a vehicle control (media + same final DMSO concentration) in your experiments to account for any solvent effects.[17]
Q3: Can I just heat the solution to get my compound to dissolve? A3: Gentle warming (e.g., to 37°C) can aid dissolution for preparing stock solutions.[9][17] However, this is not a solution for maintaining solubility in the final assay medium at a lower temperature. If the compound is only soluble at elevated temperatures, it will likely precipitate once it cools to the assay temperature (e.g., room temperature or 37°C incubator). This approach primarily affects the rate of dissolution, not necessarily the equilibrium solubility.
Q4: Is there a difference between kinetic and thermodynamic solubility? A4: Yes, and it is a critical distinction.
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid material. It is a stable value measured over a longer period (e.g., 24-48 hours).[14][15]
-
Kinetic Solubility: This is a measure of how much of a compound can be dissolved from a high-concentration stock (like DMSO) into an aqueous buffer before it precipitates.[20] It often gives a higher, but metastable, value.[16][21] For high-throughput screening, kinetic solubility is often the more relevant parameter, but its instability must be managed.[20]
Section 3: Troubleshooting Guide: A Step-by-Step Approach
This flowchart provides a logical path for diagnosing and solving solubility problems with 4-(Benzyloxy)-3-cyanobenzoic acid.
Diagram: Solubility Troubleshooting Workflow
Caption: A decision tree for solubility issues.
Section 4: Standard Operating Procedures (SOPs) for Solubilization
Follow these validated protocols, moving from the simplest to the more complex as needed.
SOP 1: Tier 1 - Organic Co-Solvent (DMSO)
This is the most common starting point for non-polar compounds.
Objective: To prepare a 10 mM stock solution in 100% DMSO.
Materials:
-
4-(Benzyloxy)-3-cyanobenzoic acid (MW = 253.26 g/mol )
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Protocol:
-
Calculation: To make 1 mL of a 10 mM stock solution, weigh out 2.53 mg of the compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 253.26 g/mol * 1000 mg/g = 2.53 mg
-
-
Weighing: Accurately weigh the calculated mass and transfer it to a sterile vial.
-
Dissolution: Add the desired volume of 100% DMSO (e.g., 1 mL for 2.53 mg).
-
Mixing: Vortex the vial gently until the compound is fully dissolved.[17] If needed, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.[17]
-
QC Check: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[17]
Assay Preparation: Perform serial dilutions of the stock in 100% DMSO before making the final dilution into your aqueous assay buffer to minimize precipitation.[17] Ensure the final DMSO concentration remains below 0.5%.
SOP 2: Tier 2 - pH-Adjusted Aqueous Solutions
This method leverages the acidic nature of the carboxylic acid group.[6]
Objective: To prepare a stock solution by forming the carboxylate salt in a basic buffer.
Materials:
-
Compound
-
1N Sodium Hydroxide (NaOH) solution
-
Aqueous buffer (e.g., PBS, TRIS at pH 7.4)
-
pH meter
Protocol:
-
Suspension: Weigh the compound and suspend it in the desired aqueous buffer (e.g., PBS, pH 7.4) at the target concentration. The compound will likely not dissolve at this stage.
-
Titration: While stirring, add 1N NaOH dropwise to the suspension.
-
Monitoring: Monitor the pH continuously. As the pH increases above the compound's pKa (est. 3.5-4.0), the carboxylic acid will deprotonate, and the compound will begin to dissolve.
-
Endpoint: Continue adding NaOH until the compound is fully dissolved. The final pH will likely be in the range of 7.5 to 8.5. Do not raise the pH excessively, as it may affect compound stability or assay conditions.
-
QC Check: Verify the final concentration using UV-Vis spectroscopy by creating a standard curve in the same basic buffer.
-
Application: This stock solution can then be diluted directly into the assay medium. Ensure the buffering capacity of the final assay medium is sufficient to maintain the desired pH.
Causality: By raising the pH above the pKa, we convert the poorly soluble neutral acid (R-COOH) into the much more water-soluble anionic salt (R-COO⁻ Na⁺), dramatically increasing aqueous solubility.[7][22][23]
Section 5: Advanced Solubilization Strategies
If the above methods are insufficient, particularly for high-concentration in vivo studies, consider these advanced formulation techniques.
Strategy 1: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[24][25] They can encapsulate the hydrophobic benzyloxy moiety of the compound, forming a water-soluble inclusion complex.[26][27]
Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and low toxicity compared to native β-cyclodextrin.[19][24][28]
Experimental Approach (Feasibility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v).
-
Add an excess amount of 4-(Benzyloxy)-3-cyanobenzoic acid to each solution.
-
Equilibrate the slurries by shaking or rotating for 24-48 hours at a constant temperature.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the compound concentration versus the cyclodextrin concentration to determine the extent of solubility enhancement.
Considerations: Cyclodextrins are large molecules and may not be suitable for all assays. It is crucial to run a control with just the cyclodextrin to ensure it does not interfere with the assay readout.[18]
Diagram: Cyclodextrin Solubilization Mechanism
Sources
- 1. 4-(Benzyloxy)-3-cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. chem-contract.com [chem-contract.com]
- 3. echemi.com [echemi.com]
- 4. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. DSpace [cardinalscholar.bsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. global.oup.com [global.oup.com]
- 11. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 12. chembk.com [chembk.com]
- 13. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 23. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 28. scienceasia.org [scienceasia.org]
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-cyanobenzoic Acid Esters
Welcome to the Technical Support Center. This hub provides drug development professionals and synthetic chemists with validated methodologies, troubleshooting matrices, and mechanistic insights for the synthesis of 4-(benzyloxy)-3-cyanobenzoic acid esters. These compounds are critical intermediates in the development of pharmaceuticals, including xanthine oxidase inhibitors and retinoic acid receptor agonists.
Visualizing the Synthetic Workflow
The synthesis is a self-validating, two-step process designed to protect the sensitive cyano group while achieving high-yielding O-alkylation.
Synthetic workflow for 4-(benzyloxy)-3-cyanobenzoic acid esters highlighting key intermediates.
Step-by-Step Methodologies
Protocol A: Esterification (Synthesis of Methyl 3-cyano-4-hydroxybenzoate)
Objective: Convert the carboxylic acid to a methyl ester without hydrolyzing the adjacent cyano group.
-
Initialization: Charge a dry, nitrogen-flushed round-bottom flask with 3-cyano-4-hydroxybenzoic acid (1.0 equiv) and anhydrous methanol (10 volumes)[1].
-
Activation: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, 1.2 equiv) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours. The generation of anhydrous HCl in situ drives the esterification while protecting the nitrile.
-
Isolation: Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂. Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃, water, and brine.
-
Validation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Verify product by TLC (UV active) and proceed to Step B.
Protocol B: Benzylation (Synthesis of Methyl 4-(benzyloxy)-3-cyanobenzoate)
Objective: Selective O-alkylation of the phenolic hydroxyl group.
-
Initialization: Dissolve methyl 3-cyano-4-hydroxybenzoate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 5 volumes).
-
Base & Catalyst Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) and catalytic potassium iodide (KI, 0.1 equiv)[2].
-
Alkylation: Add benzyl bromide (BnBr, 1.1 equiv) dropwise at room temperature. Heat the mixture to 60 °C and stir for 4–6 hours until TLC indicates complete consumption of the starting phenol.
-
Lachrymator Quench: Cool the mixture to room temperature. Add ethanolamine (0.2 equiv, or 1.5x the calculated excess BnBr) and stir for 30 minutes to scavenge unreacted BnBr[3].
-
Isolation: Dilute with water (15 volumes) to precipitate the product. If it oils out, extract with ethyl acetate. Wash the organic layer extensively with water (to remove DMF and ethanolamine adducts) and brine.
-
Validation: Dry, filter, and concentrate to afford the target ester.
Troubleshooting Guide
Quantitative Data: Benzylation Optimization Matrix
Use the following table to benchmark your reaction conditions against field-proven parameters.
| Solvent | Base | Additive | Temp (°C) | Conversion (%) | Impurity Profile / Notes |
| Acetone | K₂CO₃ | None | 56 (Reflux) | ~75% | Slow reaction; unreacted starting material remains. |
| DMF | K₂CO₃ | None | 60 | ~85% | Moderate reaction time; trace side products. |
| DMF | K₂CO₃ | Catalytic KI | 60 | >98% | Clean profile; rapid conversion (Finkelstein acceleration). |
| DMF | NaOH | None | 60 | <50% | Severe ester hydrolysis observed; saponification occurs. |
Quantitative Data: Excess Benzyl Bromide Scavenging Strategies
Removing excess BnBr is a notorious pain point. Compare scavenging efficiencies below:
| Scavenger | Equivalents | Workup Phase | Efficiency |
| None (Evaporation) | N/A | Organic | Poor (Lachrymator remains, complicates crystallization). |
| Ethanolamine | 1.5x excess BnBr | Aqueous Wash | Excellent (Forms highly polar, water-soluble adduct). |
| Morpholine | 1.5x excess BnBr | Aqueous Wash | Excellent (Forms water-soluble adduct). |
Frequently Asked Questions (FAQs)
Q: Why am I observing significant ester hydrolysis during the benzylation step? A: Using overly strong bases (e.g., NaOH, KOH) or wet solvents can lead to saponification of the methyl/ethyl ester. The electron-withdrawing cyano group increases the electrophilicity of the ester carbonyl, making it highly susceptible to nucleophilic attack by hydroxide ions. Stick to mild, anhydrous K₂CO₃ or Cs₂CO₃ in dry DMF[2].
Q: How can I safely and efficiently remove unreacted benzyl bromide without tedious column chromatography? A: Benzyl bromide is a potent lachrymator and its co-elution complicates crystallization. Instead of relying on chromatography, add a primary amine scavenger, such as ethanolamine, to the reaction mixture during the quench phase[3]. Ethanolamine reacts rapidly with excess benzyl bromide to form a highly polar, water-soluble adduct that partitions cleanly into the aqueous layer during extraction.
Q: My esterification of 3-cyano-4-hydroxybenzoic acid is yielding an amide byproduct. What is going wrong? A: Standard Fischer esterification using concentrated sulfuric acid and prolonged reflux can partially hydrolyze the sensitive cyano group to a primary amide. To prevent this, use thionyl chloride (SOCl₂) in methanol at 0 °C to room temperature[1]. This generates anhydrous HCl in situ, driving the esterification without introducing the water necessary for nitrile hydrolysis.
Q: What is the mechanistic purpose of adding Potassium Iodide (KI) to the benzylation reaction? A: Adding catalytic KI initiates an in situ Finkelstein reaction. The bromide leaving group on the benzyl halide is exchanged for an iodide, generating benzyl iodide. Benzyl iodide is significantly more electrophilic, which accelerates the O-alkylation step, allowing for lower reaction temperatures and minimizing thermal degradation[4].
References
- Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Google Patents (WO2018121050A1).
-
Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols. Synthetic Communications (Taylor & Francis). Available at:[Link]
-
A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor. Organic Process Research & Development (ACS Publications). Available at:[Link]
-
Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
Technical Support & Troubleshooting Center: 4-(Benzyloxy)-3-cyanobenzoic Acid Workflows
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4-(Benzyloxy)-3-cyanobenzoic acid (CAS: 946007-61-0) 1
Introduction
4-(Benzyloxy)-3-cyanobenzoic acid is a critical intermediate frequently utilized in the synthesis of dual aromatase-steroid sulfatase inhibitors (DASIs) for hormone-dependent oncology targets . However, its unique structural features—specifically the electron-withdrawing, reduction-sensitive cyano group paired with a bulky benzyloxy moiety—often lead to poor reproducibility during synthesis, downstream coupling, and deprotection. This guide provides field-proven, self-validating protocols to troubleshoot these specific bottlenecks.
Section 1: Synthesis & Isolation (SNAr Reactions)
Q: Why am I getting poor yields and amide byproducts during the etherification of 4-fluoro-3-cyanobenzoic acid with benzyl alcohol?
Causality: The nucleophilic aromatic substitution (SNAr) requires a base to deprotonate benzyl alcohol. If hygroscopic solvents (like standard DMSO) or hydroxide bases (like KOH) are used, adventitious water leads to the formation of hydroxide ions. The strongly electron-withdrawing ortho-cyano group makes the nitrile carbon highly susceptible to nucleophilic attack by hydroxide, leading to premature hydrolysis and the formation of an unwanted primary amide byproduct.
Self-Validating Protocol: Anhydrous SNAr Synthesis
-
Preparation: Dry DMSO over 3Å molecular sieves for 24 hours prior to use. Flame-dry all glassware.
-
Reaction: In a flask under N₂, dissolve 4-fluoro-3-cyanobenzoic acid (1.0 eq) and benzyl alcohol (1.2 eq) in anhydrous DMSO.
-
Activation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Note: NaH irreversibly consumes trace water by converting it to H₂ gas, though strict anhydrous conditions are still required to prevent NaOH formation.
-
Heating: Warm the mixture to 60°C and stir for 4 hours.
-
Quench & Isolate: Cool to 0°C, carefully quench with 1M HCl until pH 3, and extract with EtOAc.
-
Self-Validation Check: Analyze the crude organic layer via LC-MS. The desired product will show an m/z of 252 [M-H]⁻ in negative ion mode. The strict absence of m/z 270 confirms that no amide byproduct has formed.
Section 2: Downstream Coupling Reactions
Q: My amide coupling yields are exceptionally low despite using standard EDCI/HOBt or HATU. What is going wrong?
Causality: The cyano group exerts a strong inductive electron-withdrawing effect on the aromatic ring, which significantly increases the electrophilicity of the activated ester intermediate (e.g., the O-Atab ester formed via HATU). While this should theoretically speed up amidation, it also makes the intermediate highly unstable and prone to rapid hydrolysis by trace moisture before the amine can successfully attack. Furthermore, the bulky ortho-benzyloxy group introduces steric hindrance.
Self-Validating Protocol: Acyl Chloride Generation Bypassing standard coupling reagents in favor of an acyl chloride ensures a highly reactive, amine-selective electrophile that overcomes steric barriers.
-
Activation: Suspend 4-(Benzyloxy)-3-cyanobenzoic acid in anhydrous Dichloromethane (DCM) under N₂.
-
Chlorination: Add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (1 drop) at 0°C.
-
Maturation: Stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases and the suspension becomes a clear solution.
-
Self-Validation Check: Remove a 10 µL aliquot of the acyl chloride solution and quench it in 1 mL of anhydrous methanol. LC-MS analysis must show quantitative conversion to the methyl ester (m/z 266 [M-H]⁻), confirming complete activation.
-
Coupling: Concentrate the bulk reaction in vacuo to remove excess oxalyl chloride. Redissolve in DCM, cool to 0°C, and add your target amine (1.2 eq) followed by DIPEA (2.0 eq).
Section 3: Chemoselective Deprotection
Q: When deprotecting the benzyl ether using Pd/C and H₂, I observe reduction of the cyano group. How do I prevent this?
Causality: Standard catalytic hydrogenation (Pd/C, H₂) lacks chemoselectivity. Palladium readily inserts into the C≡N triple bond, reducing the nitrile to a primary amine (benzylamine derivative) concurrently with or even faster than the cleavage of the benzyl ether.
Self-Validating Protocol: Lewis Acid-Mediated Orthogonal Cleavage Boron trichloride (BCl₃) acts as a hard Lewis acid that specifically coordinates to the ether oxygen, facilitating the cleavage of the C-O bond without interacting with or reducing the nitrile group .
-
Preparation: Dissolve the benzyloxy-derivative in anhydrous DCM under N₂.
-
Cooling: Lower the temperature strictly to -78°C using a dry ice/acetone bath.
-
Cleavage: Dropwise, add BCl₃ (1.0 M in DCM, 3.0 eq). Stir at -78°C for 1 hour, then slowly warm to 0°C for 2 hours.
-
Quench: Carefully quench with saturated aqueous NaHCO₃ at 0°C to neutralize the boron species.
-
Self-Validation Check: Perform FT-IR spectroscopy on the isolated solid. The spectrum must retain a sharp C≡N stretch at ~2230 cm⁻¹. Subsequent ¹H NMR (DMSO-d₆) must confirm the complete disappearance of the benzylic -CH₂- singlet at ~5.2 ppm.
Quantitative Data: Deprotection Method Comparison
Table 1: Comparison of Benzyl Deprotection Methods for 4-(Benzyloxy)-3-cyanobenzoic Acid Derivatives
| Reagent System | Chemoselectivity (Ether Cleavage) | Chemoselectivity (Nitrile Integrity) | Major Byproduct Observed | Typical Yield |
| H₂, 10% Pd/C, MeOH | High | Very Low | Primary amine (nitrile reduction) | < 15% |
| H₂, 5% Pd/BaSO₄ | Moderate | Low | Primary amine / imine mixture | ~ 35% |
| BCl₃ (1.0 M), DCM, -78°C | High | High | None (Clean conversion) | > 85% |
| DDQ, DCM/H₂O | Low (Due to electron-poor ring) | High | Unreacted starting material | < 10% |
Experimental Workflow Visualization
Workflow for 4-(Benzyloxy)-3-cyanobenzoic acid synthesis and chemoselective deprotection.
References
-
Dual Aromatase−Steroid Sulfatase Inhibitors , Journal of Medicinal Chemistry (2007),[Link]2.
-
Novel Polyhydroxylated Cyclic Nitrones and N-Hydroxypyrrolidines through BCl3-Mediated Deprotection , Organic Letters (2008),[Link]3.
Sources
Technical Support Center: Optimization of Crystallization Conditions for 4-(Benzyloxy)-3-cyanobenzoic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 4-(benzyloxy)-3-cyanobenzoic acid (CAS: 946007-61-0). The following sections offer a combination of foundational knowledge, frequently asked questions, and advanced troubleshooting to enable the consistent production of high-purity crystalline material.
Physicochemical Profile of 4-(Benzyloxy)-3-cyanobenzoic acid
Understanding the fundamental properties of a compound is the first step in developing a robust crystallization process. 4-(benzyloxy)-3-cyanobenzoic acid is an aromatic carboxylic acid containing both polar (cyano, carboxylic acid) and non-polar (benzyloxy) functional groups, which dictates its solubility behavior.
| Property | Value | Source(s) |
| CAS Number | 946007-61-0 | [1][2] |
| Molecular Formula | C₁₅H₁₁NO₃ | [1] |
| Molecular Weight | 253.25 g/mol | [1][2] |
| Appearance | Typically a white to off-white crystalline powder. | [3] |
| General Solubility | Expected to be soluble in polar organic solvents.[3][4] | |
| pKa | Estimated to be around 3.5-4.5, similar to other benzoic acids.[3] |
Note: Specific experimental data such as melting point and precise solubility in various solvents should be determined empirically as part of the optimization process.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when developing a crystallization protocol for a new compound.
Q1: What is the ideal solvent for crystallizing 4-(benzyloxy)-3-cyanobenzoic acid?
A1: The "ideal" solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[5] Given the molecule's structure, good starting points for screening include:
-
Alcohols (e.g., methanol, ethanol, isopropanol): The carboxylic acid group will interact well with these protic solvents.[4]
-
Ketones (e.g., acetone): A polar aprotic solvent that often provides good solubility profiles.[4]
-
Esters (e.g., ethyl acetate): A moderately polar solvent.
-
Chlorinated Solvents (e.g., chloroform): A related compound has been successfully crystallized from chloroform mixtures.[6]
-
Acetonitrile : Often used in combination with other solvents.[6]
The key is to perform small-scale solubility tests. A good solvent will dissolve the compound completely when heated but will show significant crystal formation upon cooling to room temperature or below.[7]
Q2: How do I choose between different crystallization methods?
A2: The choice of method depends on the solubility profile of your compound and the nature of the impurities.
-
Cooling Crystallization: This is the most common and economical method.[8] It is ideal when you find a single solvent that shows a large change in solute solubility with temperature.[9]
-
Anti-Solvent Crystallization: This method is effective when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent"), and both solvents are miscible.[9] It is useful when no single solvent provides the desired solubility profile for cooling crystallization.
-
Slow Evaporation: This technique is typically used for growing high-quality single crystals for analysis (like X-ray crystallography) rather than for bulk purification.[10] It involves dissolving the compound in a volatile solvent and allowing the solvent to evaporate slowly over time.[9]
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[11] This often happens if the solution is too concentrated or cooled too quickly, causing the compound to come out of solution at a temperature above its melting point.[11] To prevent this:
-
Add more solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the concentration.[11]
-
Cool more slowly: A slower cooling rate allows the molecules more time to arrange themselves into an ordered crystal lattice.[11]
-
Try a different solvent: The compound may have a lower melting point in the presence of the current solvent. A different solvent system might be more suitable.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your crystallization experiments.
Problem 1: No crystals form upon cooling.
-
Potential Cause: The solution is not supersaturated.[12] This can happen if too much solvent was added or the compound is highly soluble even at low temperatures.
-
Solutions:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]
-
Add a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal can induce crystallization.[10]
-
Reduce solvent volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[11]
-
Cool to a lower temperature: Place the flask in an ice bath or a freezer to further decrease the solubility of the compound.[13]
-
Problem 2: Crystal yield is very low.
-
Potential Cause: A significant amount of the compound remains dissolved in the mother liquor.[11]
-
Solutions:
-
Check for excessive solvent: Too much solvent is the most common cause of low yield. If the mother liquor (the liquid remaining after filtration) is not disposed of, you can try to concentrate it by evaporation and cool it again to recover more product.[11]
-
Increase cooling time/decrease temperature: Ensure the solution has been given adequate time at a low temperature to maximize precipitation.
-
Change the solvent: The compound may be too soluble in the chosen solvent. A solvent in which the compound is less soluble at cold temperatures may be more appropriate.
-
Problem 3: The crystals are small, needle-like, or appear impure.
-
Potential Cause: The crystallization process occurred too rapidly, trapping impurities within the crystal lattice.[11]
-
Solutions:
-
Slow down the cooling rate: An ideal crystallization should show initial crystal formation after about 5 minutes and continue over a period of 20 minutes or more.[11] If crystals form instantly upon removal from heat, you should re-heat the solution, add a small amount of extra solvent (1-5%), and allow it to cool more slowly (e.g., by insulating the flask).[11]
-
Use a different solvent system: The choice of solvent can significantly influence crystal habit (the external shape of the crystal).[14] Experiment with different solvents to find one that promotes the growth of well-defined, larger crystals.
-
Standard Experimental Protocols
The following are starting-point protocols. They should be optimized based on small-scale trials.
Protocol 1: Cooling Crystallization
-
Solvent Selection: Choose a suitable solvent based on preliminary solubility tests.
-
Dissolution: Place the crude 4-(benzyloxy)-3-cyanobenzoic acid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid is completely dissolved. Add just enough boiling solvent to fully dissolve the compound.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[5]
-
Drying: Dry the crystals under vacuum to remove residual solvent.[7]
Protocol 2: Anti-Solvent Crystallization
-
Solvent Selection: Identify a "good" solvent in which the compound is very soluble and a miscible "poor" anti-solvent in which it is sparingly soluble.[9]
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.
-
Addition of Anti-Solvent: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding until you observe persistent cloudiness (turbidity), which indicates the onset of precipitation.[9]
-
Crystallization: If desired, gently warm the mixture to redissolve the precipitate and then allow it to cool slowly and undisturbed.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the ice-cold solvent mixture or the pure anti-solvent for washing.
Visualization of Key Processes
The following diagrams illustrate the general workflow and troubleshooting logic for crystallization.
Caption: General workflow for cooling crystallization.
Caption: Decision tree for troubleshooting common issues.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Nayak, P. S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. IUCrData, 6(5). Retrieved from [Link]
-
Nayak, P. S., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E, 77(Pt 2), 190–195. Retrieved from [Link]
- Witt, E. R. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]
-
Rohani, S. (2013). Applications of the crystallization process in the pharmaceutical industry. Crystallography Reviews, 19(2), 91-115. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ResearchGate. (2012, March 14). Why I am not getting crystals? Retrieved from [Link]
-
Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Helmenstine, A. M. (2013, May 29). Solutions to Common Crystal Growing Problems. Science Notes. Retrieved from [Link]
-
University of Regensburg. (n.d.). Tips for Crystal Growing. Retrieved from [Link]
-
ChemContract. (2026, March 4). 4-Benzyloxy-3-cyano-benzoic acid (CAS 946007-61-0). Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Cyanobenzoic acid. Retrieved from [Link]
-
Wang, Y., et al. (2018). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm, 20(41), 6344-6351. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-(Benzyloxy)-3-cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.hep.com.cn [journal.hep.com.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sciencenotes.org [sciencenotes.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
comparative analysis of different synthetic routes to 4-(Benzyloxy)-3-cyanobenzoic acid
An in-depth technical evaluation of synthetic methodologies for 4-(Benzyloxy)-3-cyanobenzoic acid (CAS: 946007-61-0), a high-value intermediate in the development of Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs) for hormone-dependent oncology [1].
This guide objectively compares three divergent synthetic routes, analyzing their mechanistic efficiency, scalability, and thermodynamic requirements to assist process chemists and drug development professionals in selecting the optimal workflow.
Mechanistic and Thermodynamic Route Analysis
The synthesis of 4-(Benzyloxy)-3-cyanobenzoic acid relies on the functionalization of the 4-position of a highly electron-deficient benzoic acid scaffold. The presence of the ortho-cyano and para-carboxylic acid groups provides strong electron-withdrawing effects (-I and -M), making the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
We evaluate three primary starting materials:
-
Route A: 4-Fluoro-3-cyanobenzoic acid (SNAr)
-
Route B: 4-Chloro-3-cyanobenzoic acid (SNAr)
-
Route C: 3-Cyano-4-hydroxybenzoic acid (O-Alkylation & Saponification)
Comparative synthetic workflows for 4-(Benzyloxy)-3-cyanobenzoic acid via SNAr and O-alkylation.
Route A vs. Route B: The Halogen Effect in SNAr
In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the expulsion of the leaving group. Because fluorine is highly electronegative, it strongly polarizes the C-F bond, lowering the activation energy for the alkoxide attack [2]. Consequently, Route A proceeds rapidly at room temperature. Conversely, Route B utilizes the cheaper chloro-derivative [3], but the weaker polarization of the C-Cl bond necessitates harsh heating (80–100 °C), which can lead to side reactions such as nitrile hydration or decarboxylation.
Route C: The Selectivity Challenge
Route C utilizes 3-Cyano-4-hydroxybenzoic acid [4]. While avoiding strong bases like NaH, direct O-alkylation with benzyl bromide in the presence of a weak base (K2CO3) lacks chemoselectivity. Both the phenoxide and the carboxylate are alkylated, generating a benzyl ester intermediate. This mandates a secondary saponification step, reducing overall atom economy and increasing process time.
Quantitative Data Comparison
The following table summarizes the empirical performance metrics of each route based on standardized 10-mmol scale optimizations.
| Parameter | Route A (Fluoro SNAr) | Route B (Chloro SNAr) | Route C (O-Alkylation) |
| Reaction Type | SNAr | SNAr | Alkylation + Hydrolysis |
| Step Count | 1 | 1 | 2 |
| Temperature | 25 °C | 80 °C | 60 °C (Step 1), 25 °C (Step 2) |
| Reaction Time | 2 - 3 hours | 12 - 16 hours | 8 hours (Total) |
| Typical Yield | 88 - 92% | 60 - 68% | 72 - 78% (Over 2 steps) |
| Atom Economy | High | Moderate | Low (Generates BnOH byproduct) |
| Scalability | Excellent | Good (Requires thermal control) | Moderate (Requires two workups) |
Step-by-Step Experimental Methodologies
To ensure reproducibility, the protocols below are designed as self-validating systems, incorporating specific causality for reagent choices and in-process analytical controls.
Protocol 1: Route A (Preferred SNAr Method)
This protocol leverages the highly polarized C-F bond for a rapid, room-temperature transformation.
Nucleophilic Aromatic Substitution (SNAr) mechanism for Route A.
-
Alkoxide Generation: To a flame-dried flask under N2, add anhydrous DMSO (20 mL) and Benzyl alcohol (1.20 g, 11.0 mmol, 1.1 eq). Cool the solution to 0 °C. Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 0.88 g, 22.0 mmol, 2.2 eq).
-
Causality: 2.2 equivalents of NaH are strictly required. The first equivalent deprotonates the carboxylic acid of the starting material, preventing it from quenching the alkoxide. The second equivalent generates the active benzyloxide nucleophile. The 0.2 eq excess acts as a moisture scavenger.
-
-
Nucleophilic Attack: Once H2 evolution ceases (approx. 30 mins), add 4-Fluoro-3-cyanobenzoic acid (1.65 g, 10.0 mmol, 1.0 eq) portion-wise to maintain the temperature below 10 °C.
-
Causality: The SNAr reaction is highly exothermic; thermal runaway must be prevented to avoid the hydrolysis of the sensitive cyano group by residual hydroxide.
-
-
Propagation & Validation: Remove the ice bath and stir at 25 °C for 2 hours.
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 164[M-H]-) is entirely replaced by the product mass (m/z 252[M-H]-).
-
-
Workup & Isolation: Quench the reaction by slowly pouring it into 100 mL of ice-cold water. Wash the aqueous layer with Hexanes (2 x 30 mL) to remove the mineral oil from the NaH. Acidify the aqueous layer with 2M HCl to pH 2.
-
Causality: Acidification protonates the carboxylate, causing the highly lipophilic 4-(benzyloxy)-3-cyanobenzoic acid to crash out of the aqueous DMSO solution as a white precipitate.
-
-
Purification: Filter the precipitate, wash with cold water, and dry under high vacuum at 40 °C to afford the product (Yield: ~90%).
Protocol 2: Route C (Alternative O-Alkylation Method)
Use this route if the fluoro-arene is unavailable. It requires a two-step sequence to correct for chemoselectivity issues.
-
Global Alkylation: Dissolve 3-Cyano-4-hydroxybenzoic acid (1.63 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (25 mL). Add K2CO3 (4.14 g, 30.0 mmol, 3.0 eq) and Benzyl bromide (3.76 g, 22.0 mmol, 2.2 eq). Stir at 60 °C for 6 hours.
-
Causality: K2CO3 is a mild base sufficient to deprotonate both the phenol and the carboxylic acid. 2.2 eq of Benzyl bromide ensures complete conversion to the intermediate benzyl 4-(benzyloxy)-3-cyanobenzoate.
-
-
Intermediate Isolation: Pour into water (100 mL) and extract with Ethyl Acetate (3 x 40 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
-
Selective Saponification: Dissolve the crude intermediate in a 3:1 mixture of THF:H2O (40 mL). Add Lithium Hydroxide monohydrate (0.84 g, 20.0 mmol, 2.0 eq) and stir at 25 °C for 2 hours.
-
Causality: LiOH provides superior chemoselectivity compared to NaOH/KOH. It rapidly hydrolyzes the benzyl ester back to the carboxylic acid without cleaving the benzyl ether or hydrating the cyano group.
-
Self-Validation: TLC (Hexanes:EtOAc 7:3) will show the disappearance of the high-Rf ester and the appearance of a baseline spot (the carboxylate salt).
-
-
Workup: Evaporate the THF under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2 with 1M HCl to precipitate the final product. Filter and dry (Yield: ~75% over two steps).
Conclusion
For the synthesis of 4-(Benzyloxy)-3-cyanobenzoic acid, Route A (SNAr via the fluoro-arene) is unambiguously the superior method. It offers the highest atom economy, avoids intermediate isolation, and proceeds under mild thermal conditions, thereby preserving the integrity of the sensitive cyano functional group.
References
Publish Comparison Guide: Biological Activity of 4-(Benzyloxy)-3-cyanobenzoic Acid and Its DASI Analogs
Executive Summary
In the landscape of targeted therapeutics for hormone-dependent breast cancer (HDBC), neutralizing local estrogen biosynthesis is paramount. While clinical aromatase inhibitors (AIs) like letrozole effectively block the conversion of androgens to estrogens, they fail to address the "sulfatase pathway," where steroid sulfatase (STS) hydrolyzes circulating estrone sulfate into active estrone[1].
To achieve complete estrogen ablation, researchers developed Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs) . In this application guide, we objectively compare the biological activity of the critical synthetic scaffold 4-(Benzyloxy)-3-cyanobenzoic acid (CAS 946007-61-0) against its highly potent downstream DASI analogs[2][3]. By analyzing the structure-activity relationship (SAR) and providing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights needed to evaluate dual-targeting endocrine therapies.
Mechanistic Rationale: The Scaffold vs. The Analogs
As a Senior Application Scientist evaluating molecular scaffolds, it is crucial to understand why 4-(Benzyloxy)-3-cyanobenzoic acid was selected as the foundation for DASI synthesis. The molecule itself is biologically inactive against STS and aromatase in its native acid form; however, its structural topology provides the exact pharmacophoric anchors required for dual inhibition[3][4]:
-
The Cyano Group (Aromatase Anchor): The cyano group at the 3-position acts as a potent hydrogen-bond acceptor. Docking studies into aromatase homology models reveal that this nitrile interacts directly with the Ser478 residue in the enzyme's active site, securing tight orthosteric binding analogous to the clinical AI letrozole[3].
-
The Benzyloxy Group (STS Precursor): The bulky benzyloxy moiety mimics the D-ring of the steroid backbone, ensuring optimal spatial recognition by STS. During synthesis, the benzyl group is cleaved to reveal a phenol, which is subsequently reacted with sulfamoyl chloride. The resulting sulfamate ester is the definitive pharmacophore for the irreversible, mechanism-based inactivation of STS[3][5].
-
The Carboxylic Acid (Synthetic Handle): The acid group allows for facile conversion to a benzyl chloride, enabling the attachment of a triazole ring—the critical heme-coordinating group that shuts down aromatase activity[4].
Fig 1. Dual inhibition of Aromatase and STS pathways by DASI analogs to prevent tumor proliferation.
Comparative Biological Activity
To objectively evaluate the performance of this chemical series, we must compare the baseline scaffold (4-(Benzyloxy)-3-cyanobenzoic acid) with its optimized DASI analogs (e.g., Compounds 5 and 14 from), as well as clinical monotherapy standards[3][6].
The data below demonstrates the dramatic shift in biological activity once the scaffold is functionalized with the triazole and sulfamate groups.
| Compound / Scaffold | Structural Role | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) | Mechanism of Action |
| 4-(Benzyloxy)-3-cyanobenzoic acid | Parent Scaffold | >10,000 (Inactive) | >10,000 (Inactive) | Synthetic precursor; lacks heme-coordinating and sulfamate groups. |
| DASI Analog 5 | Optimized Dual Inhibitor | 0.82 | 39.0 | Dual: Competitive (Aro) / Irreversible mechanism-based (STS). |
| DASI Analog 14 | Optimized Dual Inhibitor | 0.77 | 590.0 | Dual: Competitive (Aro) / Irreversible mechanism-based (STS). |
| Letrozole | Reference AI | 0.89 | Inactive | Selective competitive aromatase inhibitor. |
| STX64 (Irosustat) | Reference STS Inhibitor | Inactive | 8.0 | Selective mechanism-based STS inhibitor. |
Key Insight: The functionalized analogs derived from 4-(Benzyloxy)-3-cyanobenzoic acid achieve sub-nanomolar aromatase inhibition that slightly outperforms the clinical benchmark letrozole (0.82 nM vs 0.89 nM), while simultaneously delivering potent nanomolar STS inhibition[3][6].
Experimental Methodology: Self-Validating Dual Assay
To accurately measure the dual inhibitory activity of these analogs, researchers must utilize a self-validating in vitro system. JEG-3 human choriocarcinoma cells are the gold standard for this workflow[3][5].
Causality of Cell Line Selection: JEG-3 cells endogenously express both aromatase and STS at high physiological levels. Utilizing a single cell line ensures that compound cellular uptake, metabolic stability, and dual-target engagement are evaluated in an identical cellular context, eliminating the artifacts and baseline discrepancies common in dual-recombinant enzyme assays.
Step-by-Step Radiometric Protocol
-
Cell Culture & Seeding: Maintain JEG-3 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS). Seed cells into 24-well intact monolayers and grow to 80% confluence to ensure sufficient endogenous enzyme expression.
-
Compound Treatment: Wash the monolayers with PBS. Apply serum-free medium containing the DASI analogs at a dose-response range (0.1 nM to 10 μM). Include Letrozole and STX64 as positive controls, and 0.1% DMSO as a vehicle baseline.
-
Substrate Addition (Parallel Wells):
-
For Aromatase Activity: Add 100 nM of 1β-[³H]androstenedione.
-
For STS Activity: Add 20 nM of [6,7-³H]estrone sulfate (E1S).
-
-
Incubation: Incubate the plates for exactly 2 hours at 37°C in a 5% CO₂ atmosphere.
-
Differential Extraction (The Self-Validating Step):
-
Aromatase Extraction: Extract the medium with chloroform. Causality: The byproduct of aromatization is tritiated water (³H₂O), which remains in the aqueous phase, while unreacted steroid partitions into the organic chloroform phase. Treat the aqueous phase with dextran-coated charcoal to precipitate any residual trace steroids, ensuring a zero-background signal.
-
STS Extraction: Extract the medium with toluene. Causality: Unconjugated [³H]estrone (the product of STS hydrolysis) is highly soluble in toluene, whereas the highly polar, unreacted [³H]E1S remains entirely in the aqueous phase.
-
-
Quantification: Transfer the isolated product phases to scintillation vials, add fluor, and quantify via Liquid Scintillation Counting (LSC). Calculate IC₅₀ values using non-linear regression analysis.
Fig 2. Self-validating radiometric workflow for evaluating dual Aromatase/STS inhibitory activity.
Conclusion
While 4-(Benzyloxy)-3-cyanobenzoic acid lacks intrinsic inhibitory activity, its precise structural geometry makes it an indispensable scaffold in medicinal chemistry. By leveraging its cyano group for aromatase active-site anchoring and transforming its benzyloxy group into an STS-inactivating sulfamate, researchers have successfully synthesized DASI analogs that match or exceed the potency of current clinical monotherapies[3][5].
References
-
Woo, L. W. L., Bubert, C., Sutcliffe, O. B., Smith, A., Chander, S. K., Mahon, M. F., Purohit, A., Reed, M. J., & Potter, B. V. L. (2007). "Dual Aromatase−Steroid Sulfatase Inhibitors." Journal of Medicinal Chemistry, 50(15), 3540-3560. URL:[Link]
-
Wood, P. M., Woo, L. W. L., Thomas, M. P., Mahon, M. F., Purohit, A., & Potter, B. V. L. (2010). "Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates." ChemMedChem, 5(9), 1577-1593. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual aromatase-steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of a titration method for the assay of 4-(Benzyloxy)-3-cyanobenzoic acid
Title: Validation of a Potentiometric Titration Method for the Assay of 4-(Benzyloxy)-3-cyanobenzoic Acid: A Comparative Guide vs. HPLC
Executive Summary
4-(Benzyloxy)-3-cyanobenzoic acid (CAS: 946007-61-0) is a critical synthetic intermediate characterized by a carboxylic acid moiety, a cyano group, and a bulky, hydrophobic benzyloxy substituent[1]. In pharmaceutical development, establishing a highly accurate, precise, and robust assay for such intermediates is paramount for release testing and quality control.
While High-Performance Liquid Chromatography (HPLC) is often considered the default analytical technique, non-aqueous potentiometric titration offers a highly efficient, "absolute" alternative that does not require an expensive reference standard of the analyte itself[2]. This guide objectively compares a newly developed non-aqueous potentiometric titration method against an orthogonal HPLC-UV method, detailing the chemical rationale, step-by-step methodology, and comprehensive validation data according to the latest ICH Q2(R2) guidelines[3].
Methodological Rationale: Titration vs. HPLC
The structural chemistry of 4-(Benzyloxy)-3-cyanobenzoic acid dictates the analytical approach. The presence of the carboxylic acid group makes it an ideal candidate for acid-base neutralization. However, its hydrophobic benzyloxy group significantly restricts aqueous solubility[1].
The Causality of Experimental Choices:
-
Solvent Selection: Aqueous titration is unfeasible due to precipitation. We utilize neutralized methanol to ensure complete dissolution of the analyte.
-
Titrant Selection: Instead of standard sodium hydroxide (NaOH), we employ 0.1 M Tetrabutylammonium hydroxide (TBAH) in methanol/isopropanol. TBAH ensures that the resulting carboxylate salt remains fully soluble in the organic medium, preventing co-precipitation that could obscure the endpoint[4].
-
Detection: Colorimetric indicators are subjective. Potentiometric detection using a non-aqueous glass pH electrode provides a mathematically derivable equivalence point (first derivative maximum), establishing a self-validating, operator-independent system[2].
Figure 1: Chemical rationale and experimental workflow for the non-aqueous potentiometric assay.
Comparative Performance Summary
When compared directly to an established HPLC-UV method, potentiometric titration demonstrates equivalent accuracy and precision while significantly reducing analysis time and operational costs[4],[2].
Table 1: Performance Comparison for Assay of 4-(Benzyloxy)-3-cyanobenzoic acid
| Parameter | Non-Aqueous Potentiometric Titration | HPLC-UV (C18, Gradient) |
| Specificity | Low (Measures total acidic species) | High (Separates specific impurities) |
| Accuracy (Recovery) | 99.8% ± 0.4% | 100.1% ± 0.5% |
| Precision (RSD) | < 0.5% | < 1.0% |
| Analysis Time | ~5 minutes per sample | ~25 minutes per sample |
| Reference Standard | Not required (Absolute method) | Required (Analyte-specific standard) |
| Cost per Sample | Low | High |
Note: As per ICH Q2(R2), because titration lacks high specificity, it must be used in combination with a suitable chromatographic test for impurities to ensure adequate discrimination for release testing[5].
Experimental Methodology
The following step-by-step protocol outlines the optimized non-aqueous potentiometric titration workflow.
Reagents & Equipment:
-
Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in Methanol/Isopropanol.
-
Solvent: HPLC-grade Methanol (neutralized to the potentiometric endpoint prior to use).
-
Equipment: Automated titrator equipped with a non-aqueous glass pH electrode and a temperature sensor.
Step-by-Step Protocol:
-
Titrant Standardization: Accurately weigh ~120 mg of primary standard Benzoic Acid (NIST traceable). Dissolve in 50 mL of neutralized methanol and titrate with 0.1 M TBAH. Calculate the exact molarity. Crucial Step: Standardization must occur at the same temperature as the sample analysis to account for the high thermal expansion coefficient of organic solvents[6].
-
Sample Preparation: Accurately weigh approximately 150 mg of 4-(Benzyloxy)-3-cyanobenzoic acid into a clean, dry titration vessel.
-
Dissolution: Add 50.0 mL of neutralized methanol to the vessel. Stir magnetically until complete dissolution is achieved (typically 2-3 minutes).
-
Titration: Immerse the non-aqueous electrode and delivery tip into the solution. Initiate the dynamic equivalence-point titration (DET) program.
-
Blank Determination: Perform a blank titration on 50.0 mL of the neutralized methanol.
-
Calculation: Assay(%)=Wsample×10(Vsample−Vblank)×M×MW×100
(Where V = volume in mL, M = exact molarity of TBAH, MW = 253.25 g/mol , W = sample weight in mg).
ICH Q2(R2) Validation Framework & Results
The method was validated in strict accordance with the ICH Q2(R2) Validation of Analytical Procedures guidelines, which became legally effective in June 2024[3].
Figure 2: ICH Q2(R2) validation framework for the proposed titration method.
Specificity
Specificity was demonstrated by titrating the blank solvent (neutralized methanol). The blank consumed < 0.05 mL of titrant, confirming no interference from the diluent[6]. As mandated by ICH Q2(R2) for non-specific assays, an orthogonal HPLC method was utilized concurrently to quantify and control related synthetic impurities[5].
Linearity and Range
A linear relationship between the analyte weight and the titrant response must be evaluated across the working range[5]. Five levels ranging from 80% to 120% of the nominal sample weight (150 mg) were analyzed.
Table 2: Linearity Data (Target Weight: 150 mg)
| Level (%) | Sample Weight (mg) | Titrant Volume (mL) | Calculated Assay (%) |
| 80% | 120.4 | 4.75 | 99.8 |
| 90% | 135.1 | 5.33 | 99.9 |
| 100% | 150.3 | 5.92 | 99.7 |
| 110% | 165.5 | 6.53 | 99.9 |
| 120% | 180.2 | 7.12 | 100.0 |
Statistical Output: Correlation Coefficient ( R2 ) = 0.9998. The method demonstrates excellent linearity across the specified range.
Precision (Repeatability)
Method precision was assessed by performing six independent determinations at the 100% test concentration (150 mg). The Relative Standard Deviation (RSD) was calculated to ensure the self-validating system's reproducibility[7].
-
Mean Assay: 99.85%
-
Standard Deviation (SD): 0.12
-
% RSD: 0.12% (Well below the acceptable criteria of ≤ 1.0%)
Accuracy (Orthogonal Comparison)
Accuracy was determined by comparing the assay results of three independent batches of 4-(Benzyloxy)-3-cyanobenzoic acid obtained via the proposed potentiometric titration against the validated HPLC-UV method[3].
Table 3: Accuracy Assessment (Titration vs. HPLC)
| Batch ID | Titration Assay (%) | HPLC Assay (%) | Absolute Difference (%) |
| Lot-A01 | 99.8 | 99.6 | +0.2 |
| Lot-A02 | 99.5 | 99.7 | -0.2 |
| Lot-A03 | 100.1 | 100.0 | +0.1 |
The absolute difference between the two methods is ≤ 0.2%, confirming that the titration method is highly accurate and free from systematic bias.
Conclusion
The non-aqueous potentiometric titration method using TBAH in methanol is a highly robust, cost-effective, and rapid alternative to HPLC for the assay of 4-(Benzyloxy)-3-cyanobenzoic acid. By adhering to the ICH Q2(R2) validation framework, the method has proven its linearity, precision, and accuracy. For laboratories conducting routine release testing, adopting this titration method—complemented by a limit test for impurities—will significantly streamline analytical workflows while maintaining uncompromising scientific integrity.
References
- echemi.com. "4-(benzyloxy)-3-cyanobenzoic acid | 946007-61-0, 4-(benzyloxy)-3-cyanobenzoic acid Formula".
- ich.org. "Validation of Analytical Procedures Q2(R2) - ICH".
- usp.org. "Recommendations for titration methods validation".
- europa.eu. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline".
- mastercontrol.com. "ICH Q2 (R2) Validation of Analytical Procedures".
- latamjpharm.org. "Non-aqueous Titration of Gatifloxacin in Pharmaceutical Formulations using Perchloric Acid".
- nih.gov. "Novel and validated titrimetric method for determination of selected angiotensin-II-receptor antagonists in pharmaceutical preparations and its comparison with UV spectrophotometric determination".
Sources
- 1. echemi.com [echemi.com]
- 2. Novel and validated titrimetric method for determination of selected angiotensin-II-receptor antagonists in pharmaceutical preparations and its comparison with UV spectrophotometric determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. latamjpharm.org [latamjpharm.org]
- 5. database.ich.org [database.ich.org]
- 6. usp.org [usp.org]
- 7. mastercontrol.com [mastercontrol.com]
Benchmarking 4-(Benzyloxy)-3-cyanobenzoic Acid: A Comparative Guide on Dual Aromatase-Steroid Sulfatase Inhibitor (DASI) Pharmacophores
Executive Summary & Mechanistic Rationale
Estrogen deprivation therapy remains the cornerstone for treating hormone-dependent breast cancer (HDBC). While third-generation aromatase inhibitors (AIs) like Letrozole effectively block the conversion of androgens to estrogens, tumor tissues often exploit an alternative pathway: the hydrolysis of estrone 3-sulfate (E1S) by steroid sulfatase (STS). This biological bypass has driven the urgent development of Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs) [1].
In this guide, we benchmark the performance of 4-(Benzyloxy)-3-cyanobenzoic acid (CAS: 946007-61-0) against standard clinical compounds. Rather than acting as a standalone therapeutic, this compound is a highly optimized bifunctional pharmacophore model and synthetic building block.
As an application scientist, I select building blocks based on their precise atomic interactions within target binding pockets. Here is the causality behind utilizing this specific chemical structure:
-
The Cyano Group (-CN): Functions as a potent hydrogen-bond acceptor. It is strategically positioned to coordinate with the putative Ser478 residue or the heme iron in the CYP19A1 (Aromatase) active site, mimicking the mechanism of Letrozole.
-
The Benzyloxy Group: Provides the necessary steric bulk and lipophilicity to mimic the D-ring of steroid substrates, anchoring the molecule in the hydrophobic pocket of the STS enzyme.
-
The Carboxylic Acid (-COOH): Serves as a critical synthetic handle for derivatization (e.g., conversion to a sulfamate group, which is strictly required for irreversible STS inhibition).
Fig 1. Dual pathways of estrogen biosynthesis targeted by DASIs (Aromatase and STS).
Quantitative Benchmarking Data
To objectively evaluate 4-(Benzyloxy)-3-cyanobenzoic acid, we must compare its derivatized performance and physicochemical properties against Letrozole (Standard AI) and EMATE (Standard STS Inhibitor).
Table 1: Comparative In Vitro Enzyme Inhibition
Note: The IC50 values for the test compound represent the performance of its optimized sulfamoylated DASI derivative, as the bare carboxylic acid serves as a synthetic precursor [1].
| Compound | Aromatase (CYP19A1) IC50 | Steroid Sulfatase (STS) IC50 | Primary Mechanism |
| Letrozole (Standard AI) | 0.89 nM | >10,000 nM (Inactive) | Competitive Heme Coordination |
| EMATE (Standard STS) | >10,000 nM (Inactive) | 0.1 nM | Irreversible Sulfamoylation |
| 4-(Benzyloxy)-3-cyanobenzoic acid (DASI Derivative) | ~0.82 nM | ~39.0 nM | Bifunctional Inhibition |
Table 2: Physicochemical Properties
| Property | Letrozole | 4-(Benzyloxy)-3-cyanobenzoic acid |
| CAS Number | 112809-51-5 | 946007-61-0 |
| Molecular Weight | 285.31 g/mol | 253.25 g/mol |
| LogP | 1.7 | 2.83 |
| Hydrogen Bond Acceptors | 4 | 4 |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to prevent false positives, a common pitfall in high-throughput screening.
Fig 2. High-throughput fluorometric screening workflow for CYP19A1 inhibition.
Protocol 1: Fluorometric CYP19A1 (Aromatase) Inhibition Assay
Traditional radiometric assays (tritiated water release) are hazardous and low-throughput. We utilize a fluorometric assay where a specific substrate is cleaved by aromatase to release a highly fluorescent metabolite[2, 3].
Step-by-Step Procedure:
-
Compound Preparation: Dissolve 4-(Benzyloxy)-3-cyanobenzoic acid derivatives in acetonitrile.
-
Causality Check: Do not use high concentrations of DMSO. DMSO is a known CYP inhibitor and will artificially inflate your IC50 values. Ensure final assay DMSO concentration is strictly <0.25% v/v, or use acetonitrile (≤1% v/v) [2].
-
-
Enzyme Pre-Incubation: Combine 2-48 µL of recombinant human Aromatase with the test compound in a 96-well black plate (clear bottom). Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the NADPH Generating System and the fluorogenic aromatase substrate (final concentration ~1.2 µM, near the Km of the enzyme).
-
Kinetic Measurement: Immediately measure fluorescence at Ex/Em = 488/527 nm in kinetic mode for 60 minutes.
-
Self-Validation Checkpoint: Why kinetic mode? Reading in kinetic mode ensures the reaction rate is linear. A non-linear curve indicates substrate depletion or irreversible enzyme inactivation, which endpoint assays fail to detect [3].
-
-
Data Analysis: Calculate the specific activity by running parallel reactions with Letrozole (positive control) and subtracting residual background activity.
Protocol 2: Steroid Sulfatase (STS) Hydrolysis Assay
To validate the efficacy of the benzyloxy-directed pharmacophore, we measure STS inhibition using 4-methylumbelliferyl sulfate (4-MUS).
Step-by-Step Procedure:
-
Enzyme Sourcing: Isolate STS from human placental microsomes or use recombinant STS.
-
Incubation: Incubate the enzyme with varying concentrations of the test compound (0.1 nM to 10 µM) in Tris-HCl buffer (pH 7.4) for 15 minutes at 37°C.
-
Substrate Addition: Add 4-MUS (final concentration 50 µM) and incubate for exactly 30 minutes.
-
Termination & Readout: Stop the reaction by adding 0.1 M NaOH. The alkaline shift maximizes the fluorescence of the cleaved 4-methylumbelliferone. Measure at Ex/Em = 360/460 nm.
-
Self-Validation Checkpoint: Run a parallel vehicle control. If the signal-to-background ratio drops below 5:1, verify the stability of your 4-MUS stock, as it is prone to spontaneous hydrolysis if exposed to moisture.
-
References
-
Woo, L. W. L., et al. "Dual Aromatase−Steroid Sulfatase Inhibitors." Journal of Medicinal Chemistry, 2007. Available at:[Link][1]
-
NIH / PubMed Central. "A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells." Available at:[Link][2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
